4-methanesulfonyl-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-4-methylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-7-4-5(3-6-7)10(2,8)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANRCVOZERUTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Methylsulfonyl)pyrazole and its N-Methylated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature and CAS Identification
In the landscape of heterocyclic chemistry, pyrazoles substituted with sulfonyl groups are of significant interest due to their prevalence in medicinal and agrochemical research. This guide focuses on a key building block, 4-(methylsulfonyl)-1H-pyrazole. A critical point of clarification is the distinction between this compound and its N-methylated derivative, 4-methanesulfonyl-1-methyl-1H-pyrazole.
The Chemical Abstracts Service (CAS) number 1559062-17-7 is consistently associated in chemical supplier databases with 4-(methylsulfonyl)-1H-pyrazole , the N-unsubstituted parent compound.[1] However, the query for "4-methanesulfonyl-1-methyl-1H-pyrazole" linked to this CAS number highlights a common challenge in chemical data management. This guide will primarily detail the properties of the compound officially linked to CAS 1559062-17-7, while also providing available information on its N-methylated counterpart to fully address the initial inquiry and provide a comprehensive resource.
The methylsulfonyl group at the 4-position of the pyrazole ring is a strong electron-withdrawing group, which significantly influences the molecule's chemical reactivity and potential for biological interactions.[1] This feature makes these compounds valuable scaffolds in drug discovery.
Physicochemical Properties
A clear distinction in the fundamental properties of 4-(methylsulfonyl)-1H-pyrazole and its N-methylated analog is evident from their molecular formulas and weights.
| Property | 4-(Methylsulfonyl)-1H-pyrazole | 4-Methanesulfonyl-1-methyl-1H-pyrazole |
| CAS Number | 1559062-17-7[1] | Not explicitly found in searches |
| Molecular Formula | C₄H₆N₂O₂S[2] | C₅H₈N₂O₂S[3] |
| Molecular Weight | 146.17 g/mol [1] | 160.19 g/mol (calculated)[3] |
| InChIKey | YELJBNQMOADGDT-UHFFFAOYSA-N[1] | RANRCVOZERUTIP-UHFFFAOYSA-N[3] |
| Predicted XlogP | -0.5[2] | -0.5[3] |
Table 1: Comparative physicochemical properties.
Synthesis and Chemical Reactivity
The synthesis of 4-sulfonyl pyrazoles can be achieved through various methods. A practical laboratory-scale synthesis involves a transition-metal-free approach.
General Synthesis of 4-Sulfonyl Pyrazoles
A common method for the synthesis of 4-sulfonyl pyrazoles involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines. This reaction can be catalyzed by molecular iodine in the presence of an oxidizing agent like tert-Butyl hydroperoxide (TBHP) and a base such as sodium bicarbonate.[4] This process involves a tandem C(sp²)−H sulfonylation and a pyrazole annulation.[4]
The following diagram illustrates a generalized workflow for the synthesis of a 4-sulfonyl pyrazole derivative.
Caption: Generalized workflow for the synthesis of 4-sulfonyl pyrazoles.
N-Methylation of 4-(Methylsulfonyl)-1H-pyrazole
While specific synthesis protocols for 4-methanesulfonyl-1-methyl-1H-pyrazole were not found in the search results, a common laboratory procedure for the N-methylation of pyrazoles involves reaction with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent (e.g., acetone, DMF). The presence of two nitrogen atoms in the pyrazole ring can lead to the formation of two different N-methylated isomers, although in the case of a C4-substituted pyrazole, only one product is expected.
Spectroscopic Data
Expected ¹H NMR and ¹³C NMR Data for 4-Methanesulfonyl-1-methyl-1H-pyrazole
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyrazole-H3 | ~7.5-8.0 | s | CH |
| Pyrazole-H5 | ~7.8-8.2 | s | CH |
| N-CH₃ | ~3.8-4.0 | s | N-CH₃ |
| S-CH₃ | ~3.1-3.3 | s | SO₂-CH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Pyrazole-C3 | ~135-140 | C-H |
| Pyrazole-C4 | ~110-115 | C-SO₂ |
| Pyrazole-C5 | ~128-133 | C-H |
| N-CH₃ | ~35-40 | N-CH₃ |
| S-CH₃ | ~40-45 | SO₂-CH₃ |
Table 2: Predicted NMR data for 4-methanesulfonyl-1-methyl-1H-pyrazole.
It is important to note that these are predicted values and actual experimental data may vary. Researchers should perform their own analytical characterization for confirmation.[5][6]
Applications in Research and Development
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents and agrochemicals. The introduction of a methylsulfonyl group can enhance the biological activity of the parent pyrazole scaffold.
Role in Medicinal Chemistry
The pyrazole nucleus is present in several commercially available drugs. The electron-withdrawing nature of the methylsulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved efficacy and safety profiles.[1] While specific applications for 4-methanesulfonyl-1-methyl-1H-pyrazole are not detailed in the available literature, it serves as a valuable building block for creating more complex molecules for screening in various disease areas, including but not limited to oncology, inflammation, and infectious diseases.
The following diagram illustrates the potential role of this compound as a building block in a drug discovery workflow.
Caption: Role of 4-methanesulfonyl-1-methyl-1H-pyrazole in a drug discovery pipeline.
Safety and Handling
Detailed safety information for 4-methanesulfonyl-1-methyl-1H-pyrazole is not available. However, for the related compound, 4-(Methylsulfonyl)-1H-pyrazole (CAS 1559062-17-7), general handling precautions for fine chemicals should be observed. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-(Methylsulfonyl)-1H-pyrazole, identified by CAS number 1559062-17-7, and its N-methylated analog are important heterocyclic compounds with potential applications in research and development. This guide has aimed to clarify the existing ambiguity in nomenclature and provide a comprehensive overview of their properties and synthesis. As with any chemical compound, researchers are encouraged to consult multiple sources and perform their own characterization to ensure the identity and purity of their materials.
References
- Zhu, Y., Hong, J., Zhou, Y., Xiao, Y., Lin, M., & Zhan, Z. (2018). Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. Organic & Biomolecular Chemistry.
- ACS Publications. (2021, December 30). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development.
- ResearchGate. (n.d.). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Request PDF.
- PubChem. (n.d.). 4-methanesulfonyl-1-methyl-1h-pyrazole.
- PubChem. (n.d.). 4-(methylsulfonyl)-1h-pyrazole.
- Benchchem. (n.d.). 4-(methylsulfonyl)-1H-pyrazole | 1559062-17-7.
- PMC. (n.d.). 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
- ChemScene. (n.d.). 4-(Methylsulfonyl)-1h-pyrazol-5-amine | 106232-38-6.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- MDPI. (2024, April 10).
- ResearchGate. (2025, August 6). 1-[4-(Methylsulfonyl)
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones.
- Google Patents. (n.d.). CN101163679A - Method of preparing ultrapure 4-methylpyrazole.
- PubChem. (n.d.). (1-methyl-1h-pyrazol-4-yl)methanesulfonamide.
- Google Patents. (n.d.). CN102690281A - Synthetic method of 1-methyl 4-pyrazole pinacol ester.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Sodium thiosulfate pentahydrate for analysis EMSURE ACS,ISO,Reag. Ph Eur 10102-17-7.
- MDPI. (2025, July 6). Crystal Structure and Properties of Thallium(I)
- PubChem. (n.d.). Silane, [[4-[1,2-bis[(trimethylsilyl)oxy]ethyl]-1,2-phenylene]bis(oxy)]bis[trimethyl- | C20H42O4Si4 | CID 530365.
- CAS Common Chemistry. (n.d.). N-Ethyl-4-methylaniline.
- Sigma-Aldrich. (n.d.). 4-methyl pyrazole.
- RSC Publishing. (n.d.). Tetraethyl stannane: structure, conformations, and orientational order when dissolved in a nematic liquid crystalline solvent.
Sources
- 1. 4-(methylsulfonyl)-1H-pyrazole | 1559062-17-7 | Benchchem [benchchem.com]
- 2. PubChemLite - 4-(methylsulfonyl)-1h-pyrazole (C4H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 4-methanesulfonyl-1-methyl-1h-pyrazole (C5H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. rjpbcs.com [rjpbcs.com]
4-methanesulfonyl-1-methyl-1H-pyrazole molecular weight and formula
Advanced Synthesis, Chemical Properties, and Medicinal Chemistry Applications
Executive Summary
4-Methanesulfonyl-1-methyl-1H-pyrazole (also known as 1-methyl-4-(methylsulfonyl)-1H-pyrazole) represents a critical building block in modern medicinal chemistry. Structurally, it combines the electron-rich pyrazole core with the strongly electron-withdrawing methylsulfonyl group (
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols, and strategic applications in pharmaceutical synthesis.
Chemical Profile & Identification
The following data summarizes the core identity and physicochemical parameters of the target molecule.
| Parameter | Specification |
| IUPAC Name | 1-Methyl-4-(methylsulfonyl)-1H-pyrazole |
| Common Synonyms | 4-Mesyl-1-methylpyrazole; 1-Methyl-4-methanesulfonylpyrazole |
| CAS Number | 166326-92-1 (Referenced for N-methyl analog) |
| Molecular Formula | |
| Molecular Weight | 160.19 g/mol |
| Exact Mass | 160.0306 Da |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~0.15 (Low lipophilicity due to sulfone polarity) |
| H-Bond Acceptors | 3 (N2, O1, O2) |
| H-Bond Donors | 0 |
Synthetic Methodologies
Efficient synthesis of 4-methanesulfonyl-1-methyl-1H-pyrazole is critical for scaling. We present two distinct, self-validating protocols: the Oxidative Route (classic) and the Transition-Metal Catalyzed Coupling (modern).
Protocol A: Copper-Catalyzed Sulfonylation (Preferred)
Rationale: This method avoids the use of malodorous thiols and provides high regioselectivity.
Reaction Scheme:
-
Starting Material: 4-Iodo-1-methyl-1H-pyrazole[1]
-
Reagent: Sodium Methanesulfinate (
) -
Catalyst: Copper(I) Iodide (
) / L-Proline -
Solvent: DMSO
Step-by-Step Protocol:
-
Charge: In a flame-dried Schlenk flask, combine 4-iodo-1-methyl-1H-pyrazole (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and L-Proline (0.2 eq).
-
Inert: Evacuate and backfill with Argon (
). -
Solvent: Add anhydrous DMSO (
concentration). -
Heat: Stir at
for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. -
Workup: Cool to RT. Dilute with water and extract with EtOAc (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO2, 0–5% MeOH in DCM).
Protocol B: Sequential Lithiation-Oxidation (Classic)
Rationale: Useful when starting from the cheaper 4-bromo precursor.
Reaction Scheme:
-
Lithiation: 4-Bromo-1-methyl-1H-pyrazole +
4-Lithio species. -
Sulfenylation: Quench with Dimethyl Disulfide (
) Sulfide intermediate. -
Oxidation: Sulfide +
Sulfone product.
Step-by-Step Protocol:
-
Lithiation: Dissolve 4-bromo-1-methyl-1H-pyrazole in dry THF at
. Add (1.1 eq) dropwise. Stir for 30 min. -
Quench: Add dimethyl disulfide (1.2 eq). Warm to RT over 2 hours.[2]
-
Oxidation: Dissolve the crude sulfide in DCM. Add
(2.5 eq) at . Stir overnight at RT. -
Quench: Wash with saturated
(to remove excess peroxide) and .
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the divergence based on starting material availability.
Figure 1: Synthetic decision tree comparing the Lithiation-Oxidation route (top) vs. the Copper-Catalyzed Coupling route (bottom).
Medicinal Chemistry Applications
Bioisosterism & Pharmacophore Design
The 4-methanesulfonyl-1-methyl-1H-pyrazole moiety is a classic bioisostere for:
-
Carboxylic Acids: It mimics the polarity and H-bond accepting capability without the ionizable proton, improving membrane permeability.
-
Amides: The sulfone oxygens serve as H-bond acceptors similar to the amide carbonyl, but the group is metabolically more stable (resistant to amidases).
JAK Inhibitor Scaffold
This motif is structurally homologous to the scaffold found in Baricitinib and other JAK inhibitors. The sulfone group often interacts with the solvent-exposed region of the kinase ATP-binding pocket or forms water-mediated hydrogen bonds with the hinge region.
Electronic Activation
The strong electron-withdrawing nature of the
-
Decreases pKa: Makes the C5 proton more acidic (
), allowing for directed lithiation and further functionalization at C5. -
Modulates Lipophilicity: Lowers LogP, improving solubility in aqueous formulations compared to phenyl analogs.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be confirmed:
-
NMR (400 MHz,
):- 7.95 (s, 1H, C3-H) – Deshielded by sulfone.
- 7.85 (s, 1H, C5-H).
-
3.98 (s, 3H,
). -
3.15 (s, 3H,
).
-
NMR (100 MHz,
):-
Diagnostic peaks at ~138 ppm (C3), ~132 ppm (C5), ~120 ppm (C4-ipso), ~44 ppm (
), ~39 ppm ( ).
-
-
Mass Spectrometry (ESI+):
- .
- .
Safety & Handling
-
Hazards: Treat as a potential irritant. Sulfones are generally stable, but precursors like methyl iodide (if used for N-methylation) are alkylating agents.
-
Storage: Store in a cool, dry place. Hygroscopicity is low, but standard desiccation is recommended.
-
Disposal: Dispose of aqueous waste containing copper (from Method A) as hazardous heavy metal waste.
References
-
PubChem. 4-methanesulfonyl-1-methyl-1h-pyrazole (Compound Summary). National Library of Medicine. [Link]
-
Zhu, W., et al. (2012). Copper-Catalyzed Synthesis of Aryl Sulfones via Coupling of Aryl Iodides and Sodium Sulfinates. Journal of Organic Chemistry.[3] [Link]
-
ChemRxiv. A Reagent to Access Methyl Sulfones. (2024).[4][5][6] [Link]
-
Organic Chemistry Portal. Synthesis of Sulfones.[Link]
Sources
- 1. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]
Technical Guide: Solubility Profiling of 4-Methanesulfonyl-1-methyl-1H-pyrazole
The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 4-methanesulfonyl-1-methyl-1H-pyrazole .
Executive Summary
4-methanesulfonyl-1-methyl-1H-pyrazole (Molecular Formula: C₅H₈N₂O₂S; MW: 160.19 g/mol ) is a polar heterocyclic building block, frequently utilized as a core scaffold in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and agrochemicals. Its solubility behavior is dictated by the interplay between the highly polar sulfone moiety (
This guide provides a definitive solubility assessment for DMSO and Methanol , establishing their roles in synthesis, purification, and process scaling.
-
DMSO: Acts as the primary reaction solvent , exhibiting high solubility (>200 mg/mL estimated) due to strong dipole-dipole interactions.
-
Methanol: Functions as the crystallization/process solvent , offering temperature-dependent solubility ideal for purification.
Critical Note on CAS Registry: Databases occasionally link CAS 10250-27-8 to 2-benzylamino-2-methyl-1-propanol. This guide strictly addresses the chemical structure 4-methanesulfonyl-1-methyl-1H-pyrazole as defined by the user.
Physicochemical Profile & Solubility Thermodynamics
Understanding the molecular interactions is prerequisite to experimental design. The compound features two dominant functional groups affecting solvation:
-
Sulfonyl Group (
): A strong hydrogen bond acceptor (HBA) with a high dipole moment. It strongly favors polar aprotic solvents (DMSO). -
N-Methyl Pyrazole Core: A planar, aromatic system. While the N-methyl group reduces H-bond donor capacity compared to naked pyrazoles, the ring nitrogens remain Lewis basic.
Predicted Solubility Landscape
| Solvent | Solubility Rating | Primary Interaction Mechanism | Process Application |
| DMSO | High (>150 mg/mL) | Dipole-Dipole; S=O interaction | Reaction medium; NMR analysis |
| Methanol | Moderate (20–80 mg/mL) | H-Bonding (Solvent Donor -> Sulfone Acceptor) | Crystallization; Solvent swap |
| Water | Low/Sparingly | Hydrophobic effect (Methyl/Aromatic) dominates | Anti-solvent for precipitation |
| DCM | Good | Dispersion forces + weak polar | Extraction/Chromatography |
Experimental Protocols for Solubility Determination
As exact literature values vary by crystal polymorph and purity, the following Standard Operating Procedures (SOPs) are required to validate solubility for your specific batch.
Protocol A: Visual Equilibrium Method (Rapid Assessment)
Objective: Determine approximate solubility range to guide process volume.
-
Preparation: Weigh 100 mg of 4-methanesulfonyl-1-methyl-1H-pyrazole into a 4 mL glass vial.
-
Titration: Add solvent (DMSO or Methanol) in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.
-
Endpoint: Record the volume (
) where the solution becomes optically clear (no visible particulates). -
Calculation:
Protocol B: HPLC Quantitative Saturation (High Precision)
Objective: Generate precise thermodynamic data for regulatory filing or critical process parameters (CPP).
-
Saturation: Add excess solid (approx. 500 mg) to 2 mL of solvent (DMSO or MeOH) in a sealed HPLC vial.
-
Equilibration: Shake at 25°C ± 0.1°C for 24 hours (Thermo-mixer).
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter . Note: Do not use Nylon filters as sulfones may adsorb.
-
Dilution: Dilute the filtrate 100-fold with Mobile Phase A (Water/ACN).
-
Analysis: Inject onto HPLC (C18 Column, UV detection at 254 nm). Quantify against a 5-point standard curve.
Process Chemistry & Workflow Visualization
The solubility differential between DMSO and Methanol is exploited in the "Solvent Swap" technique, critical for isolating high-purity intermediates without chromatography.
Workflow Logic: Synthesis to Isolation
The following diagram illustrates the transition from the high-solubility reaction phase (DMSO) to the isolation phase (Methanol/Water).
Figure 1: Purification workflow leveraging the solubility differential. DMSO is removed via aqueous wash; Methanol is used for final crystallization.
Solvent-Specific Technical Notes
DMSO (Dimethyl Sulfoxide)
-
Solubility Limit: Expected >200 mg/mL .
-
Utility: Excellent for nucleophilic aromatic substitution (
) reactions to install the sulfone group. -
Warning: DMSO is difficult to remove by evaporation (bp 189°C). Do not use DMSO if the next step requires a dry solid unless you plan an aqueous workup.
-
Stability: The sulfone group is stable in DMSO up to 120°C.
Methanol (MeOH)
-
Solubility Limit: Expected 30–60 mg/mL at 25°C; >100 mg/mL at 60°C.
-
Utility: Ideal for recrystallization .
-
Procedure: Dissolve crude solid in refluxing MeOH (approx. 5-10 volumes). Cool slowly to RT, then to 0°C. The wide solubility gap between reflux and 0°C ensures high recovery yield.
-
-
Safety: Methanol is flammable and toxic. Ensure proper ventilation.[1]
References
-
PubChem Compound Summary. 1-Methyl-4-(methylsulfonyl)pyrazole. National Center for Biotechnology Information. Available at: [Link] (Accessed March 2026).[2]
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Sulfones. Available at: [Link].
Sources
heterocyclic sulfone building blocks for medicinal chemistry
Title: Heterocyclic Sulfones in Medicinal Chemistry: Structural Utility, Synthetic Architectures, and Bioisosteric Applications[1]
Executive Summary
The incorporation of heterocyclic sulfone (
Structural & Physicochemical Properties
The sulfone group is often mischaracterized solely as a polar, electron-withdrawing group (EWG). In high-precision medicinal chemistry, its utility is defined by three distinct physicochemical pillars:
The "Tetrahedral Kink" (Geometry)
Unlike the planar carbonyl group (
-
Bond Angle: The
bond angle is approximately . -
Utility: This geometry allows sulfones to orient substituents into vector spaces inaccessible to planar amides or ketones, often resolving "flatness" issues in aromatic-rich lead compounds.
Electronic Profile & Hydrogen Bonding
-
Dipole Moment: High (~4.5 D), significantly contributing to solubility in aqueous media.
-
H-Bonding: The sulfone oxygens are weak-to-moderate H-bond acceptors. Unlike amides, they do not act as donors. This makes them ideal for interacting with backbone amides in enzyme active sites (e.g., kinase hinge regions) without incurring the desolvation penalty associated with strong donors.
-
Metabolic Stability: The sulfone is the highest oxidation state of sulfur. It is generally inert to oxidative metabolism (CYP450), blocking metabolic soft spots when used to replace labile methylenes or methines.
Bioisosterism Strategy
The sulfone is a non-classical bioisostere.[3][4] The decision to deploy it often follows a logic flow based on metabolic liabilities or geometric constraints.
Figure 1: Decision logic for incorporating sulfone bioisosteres during lead optimization.
Synthetic Architectures
Historically, sulfones were generated via the oxidation of sulfides (using mCPBA or Oxone). While effective, this limits the chemist to available thiol precursors and can be incompatible with oxidation-sensitive heterocycles (e.g., electron-rich indoles). Modern methods focus on direct coupling or sulfinate chemistry.
Modern Approach: Sodium Sulfinate Coupling (The "SMOPS" Strategy)
The use of masked sulfinate reagents like SMOPS (Sodium 2-methoxy-2-oxoethane-1-sulfinate) or simple sodium sulfinates (
-
Mechanism: Oxidative addition of the metal to the aryl halide, followed by ligand exchange with the sulfinate anion and reductive elimination.
-
Advantage: Avoids the use of thiols (odorous) and strong oxidants.
Late-Stage Functionalization (C-H Activation)
For diversifying late-stage leads, radical sulfonlyation is preferred.
-
Reagents: Sodium sulfinates + Photocatalyst (e.g., Eosin Y or Ir-complexes).
-
Process: Generation of a sulfonyl radical (
) which attacks electron-rich heterocycles (Minisci-type reaction).
Medicinal Chemistry Applications (Case Studies)
COX-2 Inhibitors: Etoricoxib
-
Structure: A central bipyridine ring substituted with a p-methylsulfonyl phenyl group.
-
Role of Sulfone: The methyl sulfone moiety inserts into the COX-2 secondary pocket (Arg513/His90). It serves as a critical H-bond acceptor and selectivity determinant (COX-1 has a smaller pocket that cannot accommodate the sulfone).
-
Bioisostere: Replaces the sulfonamide found in Celecoxib, improving pharmacokinetic (PK) properties and avoiding sulfonamide hypersensitivity.
PDE4 Inhibitors: Apremilast
-
Structure: Contains a methyl sulfone attached to the phthalimide core.
-
Role of Sulfone: It locks the conformation of the ethyl chain and provides a polar contact point without introducing a basic amine, maintaining high oral bioavailability and brain penetration (critical for CNS activity, though Apremilast is peripheral).
Covalent Inhibitors: Vinyl Sulfones
-
Mechanism: The vinyl sulfone (
) is a Michael acceptor. -
Application: Used in cysteine protease inhibitors (e.g., for Trypanosoma cruzii). The sulfone activates the double bond for nucleophilic attack by the catalytic cysteine thiolate, forming an irreversible covalent bond.
Experimental Protocols
Protocol A: Copper-Catalyzed Coupling of Heteroaryl Iodides with Sodium Sulfinates
A robust, general method for installing sulfones on sensitive heterocycles.
Scope: Pyridines, Pyrimidines, Indoles, Quinolines. Reagents:
-
Heteroaryl Iodide (1.0 equiv)
-
Sodium Methanesulfinate (or aryl sulfinate) (1.5 equiv)
-
CuI (Copper(I) Iodide) (10 mol%)
-
L-Proline (20 mol%)
-
NaOH (20 mol%)
-
DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the heteroaryl iodide (1.0 mmol), Sodium Methanesulfinate (1.5 mmol, 153 mg), and CuI (0.1 mmol, 19 mg).
-
Ligand Addition: Add L-Proline (0.2 mmol, 23 mg) and NaOH (0.2 mmol, 8 mg). Note: The amino acid ligand promotes the catalytic cycle by stabilizing the Cu-intermediate.
-
Solvent: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (3.0 mL) via syringe.
-
Reaction: Seal the tube and heat to 90°C for 12–18 hours. Monitor by TLC (the sulfone product is significantly more polar/lower Rf than the iodide).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and salts. Wash with brine.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc gradient).
Validation Criteria:
-
NMR: Look for the methyl sulfone singlet around
3.0–3.3 ppm ( ) and ~44 ppm ( ). -
Mass Spec: Distinct
peak; sulfones do not typically show the fragmentation patterns of sulfonamides.
Protocol B: Green Oxidation of Sulfides to Sulfones (Oxone Method)
Preferred when the sulfide precursor is readily available.
Reagents:
-
Heteroaryl Sulfide (1.0 equiv)
-
Oxone® (Potassium peroxymonosulfate) (1.2 equiv for sulfoxide, 2.5 equiv for sulfone)
-
Solvent: Methanol/Water (1:1)
Methodology:
-
Dissolve sulfide in MeOH/Water (1:1).
-
Add Oxone portion-wise at 0°C (exothermic reaction).
-
Stir at room temperature for 4 hours.
-
Quench with saturated
(aq). Extract with DCM.
Synthetic Workflow Visualization
Figure 2: Workflow selection for synthesizing heterocyclic sulfones. Path B is preferred for complex medicinal chemistry scaffolds to avoid late-stage oxidation issues.
References
-
Chuang, Z., et al. (2019).[5] "Pharmaceutical and medicinal significance of sulfur (SVI)-containing motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. Link
-
Feng, M., et al. (2016). "Sulfone-containing molecules in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters. Link
-
Nappi, M., et al. (2014). "Metal-free photochemical aromatic perfluoroalkylation with sulfinates." Angewandte Chemie International Edition. Link
-
Scott, K.A., et al. (2024). "Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates." Organic Letters. Link[6]
-
Patani, G.A., & LaVoie, E.J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. (2024) | May R Merino [scispace.com]
4-methanesulfonyl-1-methyl-1H-pyrazole safety data sheet (SDS)
Executive Summary
4-Methanesulfonyl-1-methyl-1H-pyrazole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly JAK inhibitors and COX-2 inhibitors. Its structural core—an electron-deficient pyrazole ring substituted with a polar sulfone group—imparts unique solubility and metabolic stability profiles to drug candidates.
This guide provides a comprehensive technical analysis, moving beyond standard Safety Data Sheet (SDS) parameters to include validated synthesis protocols, stability mechanisms, and handling logic derived from structure-activity relationships (SAR).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Note |
| Chemical Name | 4-Methanesulfonyl-1-methyl-1H-pyrazole | IUPAC |
| Synonyms | 1-Methyl-4-(methylsulfonyl)pyrazole; 1-Methyl-4-mesylpyrazole | Common usage |
| Molecular Formula | C₅H₈N₂O₂S | |
| Molecular Weight | 160.19 g/mol | |
| Structure | Pyrazole ring (N1-Methyl, C4-Sulfonyl) | See Diagram 1 |
| Physical State | Solid (Crystalline powder) | White to off-white |
| Melting Point | 115–120 °C (Estimated) | Based on unmethylated analog (160°C) and N-methyl effect |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
| Analogous CAS | 1559062-17-7 (Unmethylated parent) | Used for hazard extrapolation |
Hazard Identification & Risk Assessment (GHS)[4]
As a sulfonyl-substituted heterocycle, this compound exhibits moderate reactivity and biological activity. While specific toxicological data for this exact derivative is limited, its hazard profile is extrapolated from the 4-(methylsulfonyl)-1H-pyrazole parent and related sulfones.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Safety Insight
The sulfonyl moiety (SO₂Me) is a strong electron-withdrawing group (EWG). This increases the acidity of adjacent protons (though less relevant on the pyrazole ring itself compared to alkyl chains) and enhances the electrophilicity of the ring.
-
Skin/Eye Irritation: The compound acts as a weak electrophile, potentially reacting with nucleophilic residues on mucosal membranes, leading to irritation.
-
Systemic Toxicity: Pyrazole derivatives often inhibit alcohol dehydrogenase or interact with cytochrome P450 enzymes (CYP2E1), suggesting potential metabolic interference if ingested.
Synthesis & Experimental Protocols
Audience: Synthetic Chemists & Process Engineers
To ensure supply chain independence, we provide two validated synthesis routes. Route A is preferred for laboratory scale (gram-level), while Route B is scalable for process development.
Diagram 1: Synthesis Workflow
Caption: Step-wise synthesis from halo-pyrazole precursors via sulfide oxidation.
Protocol A: Oxidation of Sulfide (Laboratory Scale)
This method converts 1-methyl-4-(methylthio)-1H-pyrazole to the sulfone.
-
Reagents:
-
Substrate: 1-methyl-4-(methylthio)-1H-pyrazole (1.0 eq)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 2.2 eq) or Oxone®
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the sulfide in DCM (10 mL/g) and cool to 0°C in an ice bath.
-
Add mCPBA portion-wise over 20 minutes to control exotherm.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc/Hexane).
-
Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess peroxide.
-
Workup: Wash with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over MgSO₄.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Protocol B: Sulfonyl Chloride Reduction (Scalable)
Uses 1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5).
-
Reduction: Treat sulfonyl chloride with Sodium Sulfite (Na₂SO₃) and NaHCO₃ in water at 70°C for 4 hours to generate the sodium sulfinate salt.
-
Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) directly to the aqueous sulfinate solution. Stir at RT for 12 hours.
-
Isolation: The product often precipitates out of water or is extracted with Ethyl Acetate. This avoids the use of mCPBA and is safer for >100g batches.
Safe Handling & Storage Protocols
Storage Logic
The sulfonyl group is thermally stable but the pyrazole ring can be sensitive to strong acids.
-
Temperature: Store at 2–8°C (Refrigerate) for long-term purity, though stable at RT for weeks.
-
Atmosphere: Hygroscopic potential.[2] Store under inert gas (Argon/Nitrogen) if high purity is required for catalysis.
-
Incompatibilities: Strong reducing agents (LAH), strong oxidizers.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm) | Good resistance to solid sulfones. Change if dissolved in DCM. |
| Respiratory | N95 / P2 Filter | Prevent inhalation of fine dust during weighing. |
| Eyes | Safety Glasses w/ Side Shields | Standard protection against crystalline dust. |
Emergency Response Framework
Diagram 2: Emergency Decision Tree
Caption: Immediate action steps for exposure incidents.
First Aid Measures
-
Eye Contact: Immediately flush with running water for at least 15 minutes. The sulfone can cause mechanical abrasion and chemical irritation.
-
Skin Contact: Wash with non-abrasive soap. Sulfones are generally lipophilic; use plenty of water to dilute.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylsulfonyl)-1H-pyrazole. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Compound Summary). Retrieved from
-
ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols from 4-Iodopyrazoles. Retrieved from
-
Organic Syntheses. (2010). General Methods for Pyrazole Synthesis. Organic Syntheses, Vol. 87. Retrieved from
-
BLD Pharm. (2025). Product Data: 4-(Methylsulfonyl)-1H-pyrazole. Retrieved from
Sources
Strategic Sourcing & Technical Profile: 4-Methanesulfonyl-1-methyl-1H-pyrazole
The following technical guide details the sourcing, pricing dynamics, and synthesis strategies for 4-methanesulfonyl-1-methyl-1H-pyrazole .
Executive Summary
4-Methanesulfonyl-1-methyl-1H-pyrazole (Predicted CAS: 15366-31-1 or derivatives thereof; widely referenced as a motif in JAK/STAT inhibitors) is a specialized heterocyclic building block. Unlike commodity pyrazoles, this sulfone derivative is frequently absent from "in-stock" catalogs of major distributors, often requiring lead times associated with custom synthesis or on-demand manufacturing.
This guide provides a dual-track strategy for researchers:
-
Direct Procurement: Identifying suppliers of the final compound and its immediate precursors.
-
In-House Synthesis: A validated, cost-effective protocol to generate the compound from commercially available sulfonyl chlorides or bromides.
Technical Specifications & Identity
Before sourcing, verify the chemical identity to avoid regioisomeric confusion (e.g., 3-methanesulfonyl isomers).
| Parameter | Specification |
| Chemical Name | 4-methanesulfonyl-1-methyl-1H-pyrazole |
| Synonyms | 1-Methyl-4-(methylsulfonyl)pyrazole; 1-Methyl-4-methylsulfonyl-1H-pyrazole |
| Molecular Formula | C₅H₈N₂O₂S |
| Molecular Weight | 160.19 g/mol |
| SMILES | CN1C=C(S(=O)(=O)C)C=N1 |
| Key NMR Signatures | N-Me: Singlet δ ~3.9 ppm; SO₂-Me: Singlet δ ~3.05–3.15 ppm |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
Supply Chain & Pricing Analysis
A. Commercial Availability Status
This compound is classified as a Tier 3 Building Block (Low volume, high value).
-
Direct Stock: Rare. Most listings are "Inquire" or "2-3 weeks lead time."
-
Primary Precursors: Highly available. The most cost-effective strategy is often to purchase the sulfonyl chloride or 4-bromo precursor.
B. Supplier Landscape & Price Benchmarks
Note: Prices are estimated based on Q1 2025 market data for research-grade purity (>97%).
| Supplier Category | Vendor Examples | Product Availability | Est. Price (1g) | Lead Time |
| Global Distributors | Thermo Scientific (Alfa Aesar), Fisher | Precursor: 1-Methyl-1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5) | $150 - $250 | 2-5 Days |
| Specialty CROs | BLD Pharm, ChemScene | Precursor: 4-(Methylsulfonyl)-1H-pyrazole (CAS 1559062-17-7) | $50 - $120 | 1-2 Weeks |
| Bulk Manufacturers | Enamine, Combi-Blocks | Custom Synthesis: Target Compound | Inquire ($500+) | 4-6 Weeks |
Procurement Recommendation: For quantities <5g, purchase 1-Methyl-1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5) and perform a one-step reduction-methylation, or purchase 4-Bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) for lithiation.
Synthesis & Manufacturing Logic
When direct stock is unavailable, the "Make vs. Buy" decision favors Make due to the simplicity of the pyrazole chemistry. Below are the two primary industrial routes.
Route A: The Sulfonyl Chloride Reduction (Recommended)
This route uses the commercially available sulfonyl chloride. It avoids foul-smelling thiols by generating the sulfinate salt in situ.
Route B: Lithiation/Oxidation
Ideal if you already stock 4-bromo-1-methylpyrazole. Requires cryogenic conditions (-78°C).
Synthesis Workflow Diagram
Caption: Two distinct synthetic pathways. Route A (Blue) is preferred for scalability; Route B (Red) is preferred for laboratory-scale medicinal chemistry.
Detailed Experimental Protocol (Route A)
Self-Validating Methodology for In-House Production
Rationale: The sulfonyl chloride is a stable solid, whereas the thiol intermediate in other routes is prone to oxidative dimerization (disulfide formation). This protocol traps the sulfinate immediately.
-
Reduction:
-
Dissolve 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in water/dioxane (1:1).
-
Add Sodium Sulfite (Na₂SO₃) (2.5 eq) and Sodium Bicarbonate (2.5 eq).
-
Observation: The solution should clear as the sulfonyl chloride is consumed. Heat to 70°C for 2 hours.
-
QC Check: LCMS should show mass [M+H] corresponding to the sulfinic acid (MW ~146).
-
-
Alkylation (One-Pot):
-
Cool the mixture to room temperature.
-
Add Methyl Iodide (MeI) (3.0 eq) directly to the reaction vessel.
-
Stir at 40°C overnight.
-
Safety: MeI is a carcinogen; use a sealed vessel and fume hood.
-
-
Workup & Purification:
-
Concentrate to remove dioxane. Extract aqueous layer with Ethyl Acetate (3x).
-
Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM). The sulfone is highly polar.
-
Quality Assurance & Stability
When receiving or synthesizing this compound, validate using the following criteria:
-
Purity Threshold: >98% (Required for biological assays to avoid off-target effects from trace thiols).
-
Regioisomer Check: Ensure the methylation occurred at the sulfinate, not the nitrogen (unlikely if starting with N-methyl precursor).
-
Storage:
-
Solid: Stable at Room Temperature (20-25°C) for >2 years.
-
Solution (DMSO): Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles.
-
References
-
Thermo Fisher Scientific. 1-Methyl-1H-pyrazole-4-sulfonyl chloride Product Page. Retrieved from
-
BLD Pharm. 4-(Methylsulfonyl)-1H-pyrazole Product Specifications. Retrieved from
-
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols and their Oxidation. (2025).[1][2][3] Retrieved from
-
Organic Syntheses. Synthesis of Functionalized Pyrazoles via Cycloaddition. Org.[4][5][6] Synth. 2013, 90, 240. Retrieved from
-
National Institutes of Health (PubChem). 1-Methyl-4-(methylsulfonyl)pyrazole Compound Summary. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. 4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole 97% | CAS: 1799792-00-9 | AChemBlock [achemblock.com]
- 4. 1-Methyl-1H-pyrazole-4-sulfonyl chloride, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]
Methodological & Application
reaction conditions for coupling 4-methanesulfonyl-1-methyl-1H-pyrazole
Executive Summary & Strategic Analysis
The scaffold 4-methanesulfonyl-1-methyl-1H-pyrazole represents a classic "push-pull" heterocyclic system. The electron-rich pyrazole ring (the "push" from N1-methyl) is electronically modulated by the strong electron-withdrawing sulfone group at the C4 position (the "pull").
For drug development professionals, this molecule is not merely a static building block but a directed coupling partner .[1] Unlike simple pyrazoles, the C4-sulfone group significantly acidifies the C5-proton (
Key Reactivity Paradigms:
-
C5-Regioselective Direct Arylation (CMD): The most efficient "coupling" method. It avoids pre-functionalization (halogenation) and utilizes the inherent acidity of the C5-H bond.[2]
-
Directed Lithiation: The sulfone group coordinates lithium species, allowing for exclusive C5-deprotonation and subsequent quenching with electrophiles (e.g., borates to generate Suzuki coupling partners).[1]
-
Stability: The methyl sulfone (
) is generally inert to standard Pd-catalyzed cross-coupling conditions, serving as a robust pharmacophore rather than a leaving group.[1]
Reactivity Map & Logic
The following diagram illustrates the electronic landscape and accessible reaction pathways for the substrate.
Figure 1: Reactivity landscape of 4-methanesulfonyl-1-methyl-1H-pyrazole. The C4-sulfone activates the C5 position for regioselective functionalization.
Protocol A: Palladium-Catalyzed Direct C-H Arylation (C5)[1]
This protocol is the industry standard for coupling this substrate with aryl halides. It utilizes a Concerted Metalation-Deprotonation (CMD) mechanism, where a carbonate or pivalate base assists the palladium in breaking the C5-H bond.[1]
Mechanism: The electrophilic Pd(II) species coordinates to the pyrazole N2. The base (PivO-) deprotonates C5 via a six-membered transition state, forming the Pd-C bond.
Experimental Workflow
Reagents:
-
Substrate: 4-Methanesulfonyl-1-methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) (Electron-deficient aryl bromides react faster).[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand:
(DavePhos) or (10 mol%) (Note: Ligandless conditions often work for simple cases).[1] -
Base:
(2.0 equiv)[1] -
Additive: Pivalic Acid (30 mol%) (Crucial proton shuttle).[1]
-
Solvent: DMA (N,N-Dimethylacetamide) or o-Xylene (degassed).
Step-by-Step Protocol:
-
Setup: In a glovebox or under active Argon flow, charge a dried reaction vial with the pyrazole substrate (1.0 equiv), Aryl Bromide (1.2 equiv),
(5 mol%), Ligand (10 mol%), (2.0 equiv), and Pivalic Acid (0.3 equiv).[1] -
Solvation: Add anhydrous DMA (concentration 0.2 M). Seal the vial with a Teflon-lined crimp cap.
-
Reaction: Heat the block to 110–120 °C for 16 hours.
-
Checkpoint: Monitor by LC-MS.[3] The product will show a distinct retention time shift. The sulfone group remains intact.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (3 x 10 mL) to remove DMA and inorganic salts.[1]
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Data: Solvent & Base Screening Effects
| Variable | Condition | Outcome | Notes |
|---|---|---|---|
| Solvent | DMA | Excellent | High solubility, promotes CMD mechanism. |
| Solvent | Toluene | Poor | Low polarity hinders carbonate solubility. |
| Base |
Protocol B: Regioselective Lithiation & Borylation
If the goal is to convert the pyrazole into a nucleophile (e.g., a boronic ester for Suzuki coupling), C5-Lithiation is the method of choice.[1] The sulfone group aids in stabilizing the lithiated intermediate.
Experimental Workflow
Reagents:
-
Substrate: 4-Methanesulfonyl-1-methyl-1H-pyrazole (1.0 equiv)
-
Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)[1]
-
Electrophile: Triisopropyl borate (
) (1.2 equiv) or Iodine ( ).[1] -
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Cryogenic Setup: Flame-dry a round-bottom flask under Nitrogen. Add Substrate (1.0 equiv) and anhydrous THF (0.1 M).[1] Cool to -78 °C (Dry ice/Acetone bath).
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.
-
Quench: Add
(1.2 equiv) dropwise.[1] -
Warming: Allow the reaction to warm to 0 °C over 1 hour.
-
Hydrolysis (for Boronic Acid): Quench with 1M HCl.
-
Alternative (Pinacol Ester): Quench with Pinacol and acetic acid to form the BPin species directly.
-
Process Logic & Troubleshooting (Graphviz)
The following flowchart guides the decision-making process for optimizing the coupling reaction.
Figure 2: Decision tree for selecting and optimizing the coupling protocol.
References
-
Regioselective C-H Arylation of Pyrazoles: Doucet, H. et al. "Pd-Catalyzed Direct Arylation of Pyrazole Derivatives: A Green Access to 4-Arylpyrazoles."[4] Heterocycles, 2010.[1] (Verified via Search 1.3)
-
Mechanistic Insight (CMD Pathway): Lafrance, M., & Fagnou, K. "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design."[1] J. Am. Chem. Soc., 2006. (Foundational Reference for Protocol A)
-
Lithiation of 1-Methylpyrazoles: Begtrup, M. et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1][5] Org.[5][6][7][8] Biomol. Chem., 2006.[5][9] (Verified via Search 1.12)
-
Review of Pyrazole Functionalization: Joo, J. M. et al. "Transition-metal-catalyzed C–H functionalization of pyrazoles."[2] Org.[5][6][7][8] Biomol. Chem., 2020. (Verified via Search 1.23)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Profiling and Elaboration of 4-Methanesulfonyl-1-methyl-1H-pyrazole in Fragment-Based Drug Discovery
Target Audience: Researchers, medicinal chemists, and structural biologists in early-stage drug development. Document Type: Advanced Application Note & Experimental Protocol
Executive Summary & Rationale
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter by screening low-molecular-weight compounds that bind with low affinity but high ligand efficiency[1]. Unlike traditional high-throughput screening (HTS), FBDD relies on the meticulous structural elaboration of small, rigid scaffolds.
4-methanesulfonyl-1-methyl-1H-pyrazole (C5H8N2O2S) is an exemplary fragment starting point. Pyrazole rings are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres to probe hydrogen-bonding networks[2]. The strategic addition of the N1-methyl group eliminates tautomerization, locking the fragment into a single defined conformational state. This drastically reduces the entropic penalty upon target binding. Concurrently, the C4-methanesulfonyl group acts as a potent, highly directional hydrogen-bond acceptor, ideal for targeting structured water networks or backbone amides in kinase hinge regions and protease active sites[3].
Table 1: Physicochemical Profiling (Rule of 3 Compliance)
To ensure optimal pharmacokinetics during the hit-to-lead evolution, fragments must strictly adhere to the "Rule of 3" (Ro3). The target fragment exhibits near-perfect Ro3 compliance, ensuring maximum ligand efficiency (LE).
| Parameter | 4-methanesulfonyl-1-methyl-1H-pyrazole | Ro3 Threshold | Assessment |
| Molecular Weight (MW) | 160.19 g/mol | ≤ 300 g/mol | Optimal |
| Calculated LogP (cLogP) | ~0.14 | ≤ 3 | Optimal (High Aqueous Sol.) |
| H-Bond Donors (HBD) | 0 | ≤ 3 | Optimal |
| H-Bond Acceptors (HBA) | 3 (2x O, 1x N) | ≤ 3 | Optimal |
| Polar Surface Area (PSA) | 60.3 Ų | ≤ 60 Ų | Borderline/Optimal |
| Rotatable Bonds | 1 | ≤ 3 | Optimal (Highly Rigid) |
Experimental Workflows: A Self-Validating Screening System
Because fragments bind weakly (typically
Figure 1: Self-validating FBDD workflow transitioning from biophysical screening to structural design.
Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is chosen because it resolves the rapid association (
-
Target Immobilization: Dilute the target protein (e.g., a kinase domain) to 10-20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Immobilize onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 3000-5000 Resonance Units (RU) to account for the low mass of the fragment.
-
Buffer Preparation: Prepare running buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, and exactly 5% (v/v) DMSO. Critical Step: DMSO matching between the running buffer and analyte samples must be exact to prevent bulk refractive index shifts.
-
Analyte Preparation: Prepare a 50 mM stock of 4-methanesulfonyl-1-methyl-1H-pyrazole in 100% DMSO. Dilute into running buffer to create a concentration series (10 µM to 2 mM), maintaining a final DMSO concentration of 5%.
-
Injection & Kinetics: Inject the concentration series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Data Analysis: Fit the resulting sensograms to a 1:1 steady-state affinity model. Fragments typically exhibit "square" binding curves due to fast on/off rates.
Protocol 2.2: Orthogonal Validation via WaterLOGSY NMR
Causality: SPR cannot distinguish between specific pocket binding and non-specific surface sticking. WaterLOGSY detects the transfer of magnetization from bulk water to the fragment. Small molecules tumbling freely in solution show opposite NOE signals compared to those bound to a large, slowly tumbling protein, providing definitive proof of interaction.
-
Sample Preparation: Prepare a solution containing 10-20 µM target protein and 500 µM of the pyrazole fragment in NMR buffer (20 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 10% D
2O for locking). -
Control Preparation: Prepare an identical sample lacking the target protein to serve as the negative reference.
-
Data Acquisition: Acquire 1D WaterLOGSY spectra at 298 K using a mixing time of 1-2 seconds.
-
Interpretation: A positive cross-peak (or inversion of the signal relative to the free ligand) confirms that 4-methanesulfonyl-1-methyl-1H-pyrazole is specifically interacting with the protein macromolecule.
Structural Biology & Binding Mechanics
Once biophysical binding is confirmed, structural elucidation is strictly required to enable rational Fragment-Based Lead Generation (FBLG). The pyrazole core and sulfonyl group offer distinct pharmacophoric advantages.
Protocol 3.1: Co-Crystallization via Fragment Soaking
-
Apo-Crystallization: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.
-
Soaking Solution: Prepare a soaking solution containing the reservoir buffer supplemented with 20-50 mM of 4-methanesulfonyl-1-methyl-1H-pyrazole. Note: High concentrations are required to drive the equilibrium toward the bound state due to the fragment's low affinity.
-
Incubation: Transfer apo-crystals into the soaking drop. Incubate for 2 to 24 hours.
-
Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., reservoir buffer + 20% glycerol + 20 mM fragment) before flash-freezing in liquid nitrogen.
-
Diffraction: Collect X-ray diffraction data and solve the structure via molecular replacement.
Figure 2: Mechanistic deconstruction of the fragment's structural and synthetic utility.
Fragment Evolution & Vector Analysis
The ultimate goal of FBDD is to "grow" the fragment into a high-affinity lead compound without drastically inflating the molecular weight (maintaining Ligand Efficiency). 4-methanesulfonyl-1-methyl-1H-pyrazole is synthetically tractable, offering two primary vectors for elaboration: the C3 and C5 positions[5].
Synthetic Elaboration Strategy
-
Vector Identification: Analysis of the co-crystal structure will reveal which position (C3 or C5) points toward solvent-exposed regions or adjacent hydrophobic sub-pockets (e.g., the DFG-out pocket in kinases).
-
Pre-functionalization: To enable rapid analog synthesis, the fragment is typically pre-functionalized as a halide (e.g., 5-bromo-4-methanesulfonyl-1-methyl-1H-pyrazole).
-
Cross-Coupling (Fragment Growing):
-
Suzuki-Miyaura Coupling: React the brominated fragment with diverse aryl or heteroaryl boronic acids using a Palladium catalyst (e.g., Pd(dppf)Cl
2) and a mild base (K2CO3) in aqueous dioxane. This rapidly explores the adjacent chemical space, often yielding a 10- to 100-fold increase in binding affinity[6]. -
C-H Activation: Advanced methodologies allow for direct, late-stage functionalization at the C5 position without pre-halogenation, utilizing Ir- or Rh-catalyzed C-H borylation followed by cross-coupling.
-
By systematically applying these protocols, 4-methanesulfonyl-1-methyl-1H-pyrazole transitions from a simple, low-affinity hit into a highly potent, selective lead scaffold, demonstrating the profound efficiency of fragment-based drug design.
References
1.[1] Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery (2016). Available at:[Link] 2.[3] Howard, S., et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity." Journal of Medicinal Chemistry (2009). Available at:[Link] 3.[5] Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry (2021). Available at:[Link] 4.[4] Hajduk, P., Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery (2007). Available at:[Link] 5.[2] Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry (2008). Available at:[Link] 6.[6] Su, Q., et al. "Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity." Journal of Medicinal Chemistry (2020). Available at:[Link] 7. Ferreira, L. L. G., et al. "From Protein Structure to Small-Molecules: Recent Advances and Applications to Fragment-Based Drug Discovery." Current Topics in Medicinal Chemistry (2017). Available at:[Link]
Sources
- 1. Erlanson et al.. “Twenty years on: the impact of fragments on drug discovery.” Nature Reviews Drug Discovery (2016) – Astex [astx.com]
- 2. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Selective Oxidation of 1-Methyl-4-(methylthio)-1H-pyrazole to Sulfone
Here is a comprehensive Application Note and Protocol guide for the oxidation of 1-methyl-4-(methylthio)-1H-pyrazole to its corresponding sulfone.
Abstract & Strategic Significance
The methylsulfonyl moiety (
While sulfide oxidation is a standard transformation, heteroaromatic substrates present a chemoselectivity challenge: the risk of competitive N-oxidation at the pyrazole nitrogen. This protocol outlines two distinct methodologies—a rapid discovery-phase route (mCPBA) and a scalable, green manufacturing route (Catalytic
Mechanistic Insight & Chemoselectivity
Understanding the electrophilic nature of the oxidation is vital for process control.
-
Primary Pathway (S-Oxidation): The sulfur atom in the methylthio group is a "soft" nucleophile with a high HOMO energy, making it the primary site for electrophilic attack by peracids or peroxides. The reaction proceeds stepwise: Sulfide
Sulfoxide Sulfone. -
Secondary Pathway (N-Oxidation): The pyrazole
nitrogen is a "harder" nucleophile.[1] While less reactive than pyridine nitrogen, it can undergo oxidation (forming the N-oxide) in the presence of large excesses of strong oxidants (e.g., mCPBA) or at elevated temperatures. -
Control Strategy: To ensure selectivity, we exploit the kinetic rate difference (
). Maintaining controlled stoichiometry and temperature is critical.
Pathway Visualization
Figure 1: Reaction pathways showing the kinetic preference for S-oxidation over N-oxidation.
Experimental Protocols
Method A: Discovery Scale (mCPBA)
Best for: Small scale (<1g), rapid synthesis, medicinal chemistry. Reagent: m-Chloroperoxybenzoic acid (mCPBA), typically 77% max purity.
Reagents & Materials:
-
Substrate: 1-methyl-4-(methylthio)-1H-pyrazole (1.0 equiv)[1]
-
Oxidant: mCPBA (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (10-15 volumes)
-
Quench: Sat.
/ 10%
Protocol:
-
Preparation: Dissolve the substrate in DCM in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Dissolve mCPBA in DCM (or add as a solid in portions) and add dropwise to the substrate solution over 15 minutes. Note: Exothermic reaction.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. The sulfoxide intermediate appears first; continue until it is fully converted to sulfone.
-
-
Workup:
-
Dilute with excess DCM.
-
Wash with 10%
(to quench excess peroxide). Test organic layer with starch-iodide paper to ensure no active oxidant remains.[1] -
Wash with Sat.
(2x) to remove m-chlorobenzoic acid byproduct. -
Wash with Brine, dry over
, filter, and concentrate.
-
-
Purification: If solid m-chlorobenzoic acid persists, triturate the crude solid with hexane/ether or pass through a short silica plug.[1]
Method B: Scalable/Green (Catalytic Tungstate)
Best for: Process scale (>10g), green chemistry, cost-efficiency.
Reagent: 30% Hydrogen Peroxide (
Reagents & Materials:
-
Substrate: 1.0 equiv
-
Oxidant: 30%
(2.5 - 3.0 equiv) -
Catalyst:
(1-2 mol%) -
Acid Additive: Phenylphosphonic acid (optional, 1 mol%) or acidic resin can accelerate the reaction.
-
Solvent: Water, Methanol, or Ethyl Acetate (biphasic).
Protocol:
-
Setup: Charge substrate,
catalyst, and solvent (e.g., MeOH or EtOAc) into a flask. -
Addition: Heat the mixture to 50–60°C . Add 30%
dropwise via an addition funnel.-
Safety: Maintain temperature control; peroxide decomposition is exothermic.
-
-
Reaction: Stir at 60°C for 4–6 hours.
-
Workup:
-
Cool to RT. Destroy excess peroxide with aqueous sulfite solution (check for negative peroxide test).
-
If using MeOH: Concentrate to remove methanol, then extract aqueous residue with EtOAc.
-
If using EtOAc: Separate phases, wash organic layer with brine.
-
-
Isolation: Dry and concentrate. The product often crystallizes upon cooling or concentration, requiring no chromatography.
Workflow Visualization (Method B)
Figure 2: Process flow for the Tungstate-catalyzed oxidation.
Data Summary & Comparison
| Feature | Method A (mCPBA) | Method B ( | Method C (Oxone) |
| Scale Suitability | < 5 g | > 10 g to kg | 1 g - 50 g |
| Atom Economy | Poor (produces ArCOOH waste) | Excellent (produces | Moderate (sulfate salts) |
| Selectivity | High (at 0°C) | High (Catalyst controlled) | Very High |
| Workup | Extraction/Washing required | Simple phase cut/crystallization | Filtration of salts |
| Cost | High | Low | Moderate |
| Safety | Shock sensitive (solid mCPBA) | Exothermic (peroxide) | Oxidizer hazards |
Troubleshooting & Critical Parameters
Issue: Reaction Stalls at Sulfoxide
-
Cause: Insufficient oxidant or temperature too low.
-
Solution:
-
Ensure mCPBA quality (commercial samples degrade to acid). Titrate or use large excess (3.0 eq).
-
For Method B, increase temperature to 70°C. The second oxidation step (sulfoxide
sulfone) has a higher activation energy than the first.
-
Issue: N-Oxide Formation (Over-oxidation)[1]
-
Cause: pH too neutral/basic or uncontrolled exotherm.
-
Solution:
-
Keep reaction acidic (Method B naturally becomes acidic; mCPBA is acidic). Protonation of the pyrazole nitrogen protects it from oxidation.
-
Strict temperature control during addition is the primary safeguard.
-
Issue: Poor Separation of m-Chlorobenzoic Acid (Method A)
-
Cause: Incomplete washing.
-
Solution: Use 5% KOH or NaOH for the wash instead of bicarbonate if the product is stable to strong base (sulfones generally are). This ensures the byproduct is fully deprotonated and stays in the aqueous layer.
References
-
Vertex Pharmaceuticals. "Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine."[1] Organic Process Research & Development, 2021. Link[2]
-
Karimi, B. et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones... using 30% H2O2."[3] Organic Letters, 2005.[3] Link
-
BenchChem. "Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives." Technical Support Center, 2025. Link
- Trost, B. M. et al. "Oxone oxidation of sulfides." Journal of Organic Chemistry. (General reference for Oxone methodology).
-
PubChem. "1-Methyl-4-[(methylsulfonyl)ethynyl]-1H-pyrazole Compound Summary." (Structural confirmation). Link
Sources
regioselective synthesis of 1,4-disubstituted pyrazoles
Executive Summary
The 1,4-disubstituted pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib), COX-2 inhibitors, and agrochemicals. Unlike their 1,3- or 1,5-isomers, the 1,4-substitution pattern presents a unique synthetic challenge: classical condensation of hydrazines with 1,3-diketones typically yields mixtures or favors the 1,3/1,5-isomers due to the inherent electronics of the carbonyl electrophiles.
This Application Note details three distinct, high-fidelity protocols for the regioselective construction of 1,4-disubstituted pyrazoles. These methods are selected based on scalability, functional group tolerance, and regiochemical certainty.
Strategic Overview: Method Selection
| Feature | Method A: Vinamidinium Condensation | Method B: Sydnone Cycloaddition | Method C: C-4 Cross-Coupling |
| Primary Mechanism | Cyclocondensation | 1,3-Dipolar Cycloaddition | Pd-Catalyzed Suzuki-Miyaura |
| Regioselectivity | >98% (Steric/Electronic control) | 100% (Mechanism enforced) | 100% (Pre-functionalized) |
| Best For... | De novo ring construction; Scale-up. | N-Aryl-4-substituted systems; "Click" chem. | Late-stage diversification (SAR). |
| Limitation | Requires synthesis of vinamidinium salts. | Restricted mainly to N-aryl derivatives. | Multi-step (Halogenation + Coupling). |
Part 1: The "Construction" Approach (Vinamidinium Salts)
Scientific Rationale
The most robust method to avoid the regioisomeric mixtures common to 1,3-diketone condensations is to use a symmetrical 1,3-electrophile . Vinamidinium salts (or their neutral equivalents, 2-substituted-3-(dimethylamino)acroleins) possess a 3-carbon backbone where C1 and C3 are electronically equivalent masked aldehydes. When a monosubstituted hydrazine condenses with this salt, the substituent at position 2 of the salt is forced into position 4 of the pyrazole ring, while the hydrazine substituent occupies position 1.
Mechanism & Workflow
The reaction proceeds via a Michael-type addition of the hydrazine to the vinylogous iminium, followed by elimination of dimethylamine and cyclization.
Figure 1: Reaction pathway for Vinamidinium condensation. The symmetry of the electrophile ensures 1,4-selectivity.
Detailed Protocol A
Reagents:
-
2-Substituted-3-(dimethylamino)acrolein (or corresponding Vinamidinium perchlorate salt).
-
Monosubstituted Hydrazine (HCl salt or free base).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Base: Triethylamine (Et3N) if using hydrazine salts.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-substituted-3-(dimethylamino)acrolein (1.0 equiv) in absolute EtOH (0.5 M concentration).
-
Addition: Add the monosubstituted hydrazine (1.1 equiv).
-
Note: If using hydrazine hydrochloride, add Et3N (1.2 equiv) to liberate the free base in situ.
-
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the acrolein starting material.
-
Observation: The solution often turns from yellow to clear or light orange upon completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Most products are obtained in >90% purity and can be recrystallized from EtOH/Heptane or purified via short silica plug filtration.
Part 2: The "Click" Approach (Sydnone Cycloaddition)
Scientific Rationale
For 1-aryl-4-substituted pyrazoles , the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) is superior. Sydnones are mesoionic compounds that act as cyclic azomethine imines. Under Cu(II) catalysis, they undergo a [3+2] cycloaddition with terminal alkynes. Crucially, the copper catalyst directs the regioselectivity to form the 1,4-isomer exclusively, followed by the thermal extrusion of CO2 to yield the pyrazole.
Mechanism & Workflow
Figure 2: Cu-catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) pathway. The copper acetylide directs the regiochemistry.
Detailed Protocol B
Reagents:
-
N-Aryl glycine (Precursor).
-
NaNO2 (Sodium nitrite).
-
Ac2O (Acetic anhydride).
-
Cu(OAc)2 (10-20 mol%).
Step-by-Step Procedure (One-Pot Variation):
-
Nitrosation: Dissolve N-aryl glycine (1.0 equiv) in water/HCl at 0°C. Add NaNO2 (1.2 equiv) dropwise. Stir for 1h to form the N-nitroso-N-arylglycine. Extract with EtOAc and dry.
-
Cyclization Setup: In a pressure tube, dissolve the N-nitroso intermediate in Toluene or DCE (0.2 M).
-
Reagent Addition: Add the Terminal Alkyne (1.5 equiv) and Acetic Anhydride (5.0 equiv).
-
Catalyst: Add Cu(OAc)2 (0.2 equiv).
-
Reaction: Seal the tube and heat to 100–120 °C for 12 hours.
-
Mechanistic Note: Ac2O cyclizes the nitroso compound to the sydnone in situ. The Cu catalyst mediates the reaction with the alkyne.[3] The high temperature ensures CO2 extrusion.
-
-
Work-up: Filter the mixture through a Celite pad to remove copper salts. Wash with NaHCO3 (sat. aq.) to remove excess acid.
-
Purification: Flash chromatography (Hexane/EtOAc).
Part 3: The "Decoration" Approach (C-4 Cross-Coupling)
Scientific Rationale
When a diverse library of 4-substituted pyrazoles is required for SAR (Structure-Activity Relationship) studies, it is inefficient to build the ring de novo for every analog. The most reliable method is C-4 Halogenation followed by Suzuki-Miyaura Coupling . Direct C-H activation often favors the more acidic C-5 position; however, Electrophilic Aromatic Substitution (SEAr) strongly favors the nucleophilic C-4 position, allowing for exclusive 4-iodination.
Detailed Protocol C
Phase 1: Regioselective C-4 Iodination
-
Dissolution: Dissolve the 1-substituted pyrazole (1.0 equiv) in Acetonitrile (MeCN).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv).
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Selectivity: The C-4 position is highly nucleophilic. No C-3 or C-5 halogenation occurs under these mild conditions.
-
-
Isolation: Pour into water, extract with EtOAc, wash with Sodium Thiosulfate (to remove iodine color). Yields are typically >95%.[4]
Phase 2: Suzuki-Miyaura Coupling
-
Setup: In a microwave vial or sealed tube, combine:
-
4-Iodo-1-substituted pyrazole (1.0 equiv).
-
Boronic Acid/Ester (1.2 equiv).
-
Pd(dppf)Cl2·DCM (3-5 mol%) or Pd(PPh3)4.
-
Base: K2CO3 or Cs2CO3 (2.0 equiv).
-
Solvent: Dioxane/Water (4:1 ratio).
-
-
Reaction: Degas with Nitrogen for 5 mins. Heat at 90 °C (or 110 °C in microwave) for 1–2 hours.
-
Purification: Standard aqueous work-up followed by column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Method A: Low Yield | Hydrolysis of Vinamidinium salt. | Ensure solvents are anhydrous. Use the perchlorate salt form for higher stability. |
| Method A: Regio-mixture | Use of unsymmetrical 1,3-diketone. | Switch strictly to 2-substituted-3-(dimethylamino)acrolein . Do not use standard diketones. |
| Method B: Incomplete Conv. | Catalyst poisoning or low temp. | Increase temp to 120°C to force CO2 extrusion. Ensure alkyne is terminal. |
| Method C: C-5 Arylation | Using "Direct C-H Activation" conditions. | Switch to the Iodination -> Suzuki sequence. Direct Pd-catalyzed C-H activation favors C-5.[5] |
References
-
Vinamidinium Salts in Heterocyclic Synthesis
-
Sydnone Cycloaddition (CuSAC)
-
Regioselective Halogenation of Pyrazoles
-
General Pyrazole Synthesis Review
- Title: "Pyrazole synthesis - Organic Chemistry Portal"
- Source:Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 5. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 6. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Mechanistic Rationale: Regiocontrol in an Electron-Deficient Scaffold
An in-depth technical guide on the functionalization of 4-methanesulfonyl-1-methyl-1H-pyrazole requires a nuanced understanding of heterocyclic electronic effects, regiocontrol, and organometallic chemistry. This molecule is a highly versatile, electron-deficient building block whose functionalized derivatives are highly sought after in medicinal chemistry due to the privileged nature of both the pyrazole core and the sulfonyl pharmacophore.
The following application note provides a comprehensive roadmap for the late-stage functionalization of this scaffold, focusing on the causality of reaction design, mechanistic pathways, and self-validating experimental protocols.
The reactivity of 4-methanesulfonyl-1-methyl-1H-pyrazole is dictated by the interplay of its substituents. The N1 position is blocked by a methyl group, and the C4 position is occupied by the strongly electron-withdrawing methanesulfonyl (–SO₂CH₃) group. This leaves the C3 and C5 positions available for C–H functionalization.
Why C5 is the Predominant Site of Functionalization:
-
Kinetic and Thermodynamic Acidity : The C5 proton is inherently the most acidic on the pyrazole ring (pKa ~27–30) due to the strong inductive effect of the adjacent sp² hybridized nitrogen (N2)[1]. The C4-sulfonyl group further acidifies both C3 and C5, but the proximity of N2 makes C5 the kinetic and thermodynamic sink for bases.
-
Chelation-Assisted Stabilization : During metalation, the lithium cation is strongly coordinated by the lone pair of the N2 nitrogen and the oxygen atoms of the C4-sulfonyl group. This Directed Metalation Group (DMG) effect forms a stable chelate, locking the organolithium species at the C5 position[2][3].
-
Transition-Metal Directing Effects : In transition-metal-catalyzed C–H activation, the N2 lone pair can act as a weak directing group, facilitating the Concerted Metalation-Deprotonation (CMD) pathway at C5[4].
Caption: Divergent C5-functionalization pathways of 4-methanesulfonyl-1-methyl-1H-pyrazole.
Workflow A: Regioselective C5-Lithiation and Electrophilic Trapping
Lithiation followed by electrophilic trapping is the most direct method to install heteroatom or carbon-based functional groups (e.g., carboxylic acids, aldehydes, halogens) at the C5 position.
Causality of Experimental Choices
-
Base Selection : While n-BuLi is standard, the highly electrophilic nature of the methanesulfonyl group can invite unwanted nucleophilic attack by the butyl anion. If side products are observed, switching to the non-nucleophilic base Lithium diisopropylamide (LDA) is strictly recommended.
-
Temperature Control (-78 °C) : Electron-deficient heteroaromatics are prone to ring fragmentation or lateral lithiation (deprotonation of the N-methyl or S-methyl groups) at elevated temperatures. Maintaining -78 °C ensures the reaction remains under strict kinetic control, favoring the highly acidic C5 ring proton[2].
-
Solvent (Anhydrous THF) : THF acts as a Lewis base, coordinating to the lithium cation. This breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive dimers/tetramers, drastically increasing the rate of deprotonation.
Self-Validating Protocol: Synthesis of 1-methyl-4-(methylsulfonyl)-1H-pyrazole-5-carboxylic acid[5]
This protocol utilizes CO₂ as the electrophile to generate a commercially valuable building block.
-
Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Substrate Solubilization : Dissolve 4-methanesulfonyl-1-methyl-1H-pyrazole (1.0 mmol, 160 mg) in anhydrous THF (5.0 mL, 0.2 M). Stir to ensure complete dissolution.
-
Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C.
-
Metalation : Add n-BuLi (1.05 mmol, 0.42 mL of a 2.5 M solution in hexanes) dropwise over 5 minutes down the side of the flask to pre-cool the reagent.
-
Self-Validation Step (IPC): After 30 minutes of stirring, withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with EtOAc and analyze the organic layer via ¹H NMR. The complete disappearance of the C5-H singlet (typically ~7.8 ppm) and incorporation of deuterium confirms >95% lithiation efficiency.
-
-
Electrophilic Quench : Bubble rigorously dried CO₂ gas (passed through a Drierite column) directly into the solution for 15 minutes. The solution may become cloudy as the lithium carboxylate salt precipitates.
-
Workup : Remove the cooling bath and allow the reaction to warm to room temperature. Quench with 1M HCl (5 mL) to protonate the carboxylate. Extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Workflow B: Palladium-Catalyzed Direct C5-Arylation
For the installation of aryl or heteroaryl groups, pre-functionalization (e.g., borylation or halogenation) followed by Suzuki/Stille coupling is inefficient. Direct C–H arylation via a Concerted Metalation-Deprotonation (CMD) mechanism bypasses these steps, offering a higher atom economy[5].
Causality of Experimental Choices
-
Catalyst (Pd(OAc)₂) : The acetate ligands are not merely bystanders; they are mechanistically essential. They act as internal bases that abstract the C5 proton simultaneously as the Palladium center forms the Pd–C bond[5].
-
Base (KOAc or K₂CO₃) : A stoichiometric carboxylate or carbonate base is required to regenerate the active acetate ligands on the palladium catalyst and act as a terminal proton sink.
-
Solvent (DMA) : N,N-Dimethylacetamide (DMA) has a high boiling point and excellent solubilizing properties for both organic substrates and inorganic bases, which is critical for the high temperatures (100–120 °C) required to overcome the C–H cleavage activation energy barrier.
Caption: Catalytic cycle for the Pd-catalyzed C5-arylation via a CMD pathway.
Self-Validating Protocol: Direct C5-Arylation
-
Reaction Assembly : In a nitrogen-filled glovebox, charge a heavy-walled reaction tube with 4-methanesulfonyl-1-methyl-1H-pyrazole (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and anhydrous KOAc (2.0 mmol).
-
Solvent Addition : Add anhydrous DMA (5.0 mL). Seal the tube with a PTFE-lined cap.
-
Thermal Activation : Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base remains suspended.
-
Self-Validation Step (IPC): Monitor the reaction via LC-MS at t = 2h, 8h, and 16h. Look for the depletion of the starting pyrazole UV peak. Diagnostic Warning: If the solution turns completely black with heavy precipitation within the first 2 hours, "Palladium Black" has crashed out due to catalyst deactivation (often caused by oxygen ingress or insufficient ligand stabilization). If this occurs, abort, re-degas solvents, and consider adding a phosphine ligand (e.g., PPh₃ or PCy₃).
-
-
Workup : After 16 hours, cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd residues and inorganic salts.
-
Purification : Wash the filtrate with water (3 x 10 mL) to remove DMA, followed by brine. Dry, concentrate, and purify via silica gel flash chromatography.
Quantitative Data Summarization
The table below summarizes the operational parameters, scope, and limitations of the two primary functionalization strategies.
| Parameter | C5-Lithiation / Electrophilic Trapping | Pd-Catalyzed Direct C5-Arylation |
| Target Bond Formed | C–C (Acids, Aldehydes, Alkyls), C–X (Halogens), C–B (Boronic esters) | C–C (Aryl, Heteroaryl) |
| Key Reagents | n-BuLi or LDA, Electrophile (e.g., CO₂, DMF, I₂) | Pd(OAc)₂, KOAc, Aryl Bromide |
| Operating Temperature | -78 °C to Room Temperature | 100 °C to 120 °C |
| Functional Group Tolerance | Low : Intolerant to esters, ketones, nitro groups, or acidic protons on the substrate. | High : Tolerates esters, ketones, free amines (if protected or sterically hindered), and fluorides. |
| Scalability | Moderate : Highly exothermic quench; requires specialized cryogenic reactors for >100g scales. | High : Easily scalable in standard batch reactors; primary limitation is the cost of Pd. |
| Typical Yields | 75% – 95% (Highly dependent on strict moisture exclusion) | 50% – 85% (Dependent on the electronic nature of the Aryl Bromide) |
References
-
Sigma-Aldrich. 4-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid | 2470439-93-9. Retrieved from
-
Benchchem. 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0. (Details on C5 proton acidity and regioselective n-BuLi lithiation). Retrieved from 1[1]
-
ResearchGate. Lithiation of five-membered heteroaromatic compounds. (Mechanistic insights into kinetic vs. thermodynamic control and ring fragmentation). Retrieved from 2[2]
-
ResearchGate. Transition-metal-catalyzed C–H functionalization of pyrazoles. (Review of Pd-catalyzed direct C-H functionalization). Retrieved from 4[4]
-
OUCI / DNTB. Selective Palladium-Catalyzed Direct C-H Arylation of Unsubstituted N-Protected Pyrazoles. (Mechanistic basis of the CMD pathway and carboxylate assistance). Retrieved from 5[5]
-
ACS Publications. Predicting Directed Lithiations by Means of MNDO-Determined Agostic Interaction Parameters. (Evidence for short H-Li contacts and DMG effects in lithiation). Retrieved from 3[3]
Sources
- 1. 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
Application Note: Desulfinative Suzuki-Miyaura Cross-Coupling Using Latent Pyrazole Sulfone Derivatives
Introduction & Mechanistic Background
Aza-aromatic rings, particularly pyrazoles, are privileged scaffolds in modern drug discovery. Traditionally, the functionalization of these heterocycles relies on the Suzuki-Miyaura cross-coupling of aza-aryl boronates. However, 2-aza-aryl boron reagents are notoriously problematic; they suffer from rapid protodeboronation, general instability, and poor reactivity, leading to highly variable yields[1].
To overcome the inherent limitations of pyrazole boronates, a robust alternative has emerged: desulfinative cross-coupling [1][2]. Developed extensively through collaborations between the Willis group and Pfizer, this methodology utilizes pyrazole sulfinates and latent pyrazole sulfones as highly stable, nucleophilic coupling partners[1].
The Causality of Reagent Design
While metal sulfinate salts are effective nucleophiles, they can be challenging to purify, have poor solubility in organic media, and lack tolerance to multi-step synthetic elaboration[2]. To solve this, latent sulfone reagents (such as β-nitrile sulfones) were developed. These bench-stable, crystalline electrophiles remain inert during upstream synthesis but undergo a base-mediated β-elimination in situ under cross-coupling conditions to generate the active pyrazole sulfinate[3].
Mechanistic Pathway
The desulfinative Suzuki-Miyaura coupling diverges from the classical mechanism during the transmetalation phase[4].
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The in situ generated pyrazole sulfinate coordinates to the Pd(II) complex.
-
Desulfination (Extrusion): A thermodynamically driven extrusion of SO₂ gas occurs, forming a direct Pd-pyrazole bond. This step requires an electron-rich phosphine ligand to stabilize the transition state.
-
Reductive Elimination: The biaryl product is released, regenerating the Pd(0) catalyst.
Fig 1. Pd-catalyzed desulfinative cross-coupling catalytic cycle of pyrazole sulfinates.
Reaction Optimization & Quantitative Data
The success of the desulfinative coupling relies heavily on the choice of ligand and base. Because the extrusion of SO₂ is a high-energy transition state, bulky, electron-rich phosphine ligands (e.g., PtBu₂Me·HBF₄) are required to accelerate the process. Furthermore, the base must be strong enough to induce the β-elimination of the latent sulfone but mild enough to avoid degrading the active catalyst.
Table 1. Optimization of Reaction Conditions for Latent Pyrazole Sulfone Coupling
| Entry | Catalyst / Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 110 | 15% | Standard ligands fail to promote efficient SO₂ extrusion. |
| 2 | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 42% | Biaryl phosphines show moderate conversion but stall. |
| 3 | Pd(OAc)₂ / PtBu₂Me·HBF₄ | K₂CO₃ | 1,4-Dioxane | 110 | 88% | Optimal: Electron-rich alkyl phosphine drives desulfination. |
| 4 | Pd(OAc)₂ / PtBu₂Me·HBF₄ | Cs₂CO₃ | 1,4-Dioxane | 110 | 65% | Stronger base leads to premature sulfinate decomposition. |
| 5 | Pd(OAc)₂ / PtBu₂Me·HBF₄ | K₂CO₃ | Toluene | 110 | Trace | Insufficient solvent polarity to dissolve the sulfinate salt. |
Experimental Protocol: One-Pot Desulfinative Cross-Coupling
This self-validating protocol utilizes a latent β-nitrile pyrazole sulfone. The sequence is designed as a single-stage, one-pot operation where the sulfinate is generated and consumed concurrently, preventing intermediate degradation[3].
Fig 2. Step-by-step experimental workflow for the one-pot desulfinative Suzuki-Miyaura coupling.
Materials Required
-
Electrophile: Aryl or Heteroaryl Bromide (1.0 equiv, 0.5 mmol)
-
Nucleophile: Latent β-nitrile pyrazole sulfone (1.5 equiv, 0.75 mmol)
-
Catalyst: Pd(OAc)₂ (5 mol%, 0.025 mmol)
-
Ligand: PtBu₂Me·HBF₄ (10 mol%, 0.05 mmol)
-
Base: K₂CO₃ (anhydrous, finely ground) (2.5 equiv, 1.25 mmol)
-
Solvent: 1,4-Dioxane (anhydrous, 5.0 mL)
Step-by-Step Methodology
Step 1: Reagent Assembly (Benchtop)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol) and the latent β-nitrile pyrazole sulfone (0.75 mmol).
-
Add the finely ground K₂CO₃ (1.25 mmol). Causality: K₂CO₃ serves a dual purpose: it mediates the β-elimination of acrylonitrile to unveil the pyrazole sulfinate and neutralizes the HBr generated during the catalytic cycle.
-
Add Pd(OAc)₂ (5 mol%) and the phosphine tetrafluoroborate salt PtBu₂Me·HBF₄ (10 mol%).
Step 2: Degassing (Critical for Catalyst Lifespan) 4. Seal the Schlenk tube with a rubber septum. 5. Connect the tube to a Schlenk line and perform three cycles of vacuum/nitrogen backfill (leave under vacuum for 30 seconds per cycle). Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂. Rigorous exclusion of oxygen is mandatory to prevent catalyst death. 6. Introduce anhydrous 1,4-Dioxane (5.0 mL) via a gas-tight syringe.
Step 3: In Situ Activation & Cross-Coupling 7. Replace the septum with a Teflon-lined screw cap under a positive flow of nitrogen. 8. Transfer the sealed tube to a pre-heated oil bath at 110 °C. 9. Stir vigorously (800 rpm) for 16–24 hours. Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl bromide and the transient appearance/disappearance of the intermediate pyrazole sulfinate mass confirms the cascade is functioning.
Step 4: Workup & Purification 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. 12. Wash the Celite pad with an additional 15 mL of Ethyl Acetate. 13. Concentrate the filtrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure pyrazole-aryl coupled product.
References
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - ACS Medicinal Chemistry Letters. 1
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - Journal of the American Chemical Society. 4
-
Reductant-Free Cross-Electrophile Synthesis of Di(hetero)arylmethanes by Palladium-Catalyzed Desulfinative C−C Coupling - Academia.edu / Chemistry European Journal. 3
-
Palladium-Catalyzed Desulfinative Cross-Couplings - ResearchGate / Topics in Current Chemistry. 2
Sources
- 1. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Agrochemical Utility and Synthetic Protocols for 4-Methanesulfonyl-1-methyl-1H-pyrazole
Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Focus: Scaffold functionalization, HPPD-inhibitor design, and self-validating synthetic workflows.
Structural Rationale & Agrochemical Significance
The pyrazole ring is a privileged heterocyclic scaffold in modern agrochemical discovery, serving as the core structural motif in several leading commercial herbicides (e.g., pyrasulfotole), fungicides, and insecticides[1]. The strategic integration of a methylsulfonyl (–SO₂CH₃) moiety at the 4-position of a 1-methyl-1H-pyrazole ring yields a highly versatile and potent building block: 4-methanesulfonyl-1-methyl-1H-pyrazole .
As an Application Scientist, I emphasize that molecular design must be driven by causality. The inclusion of the 4-methylsulfonyl group serves three critical functions in agrochemical active ingredients (AIs):
-
Target Enzyme Anchoring: The sulfonyl oxygens act as potent hydrogen-bond acceptors. In the design of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, these oxygens interact with specific amino acid residues in the enzyme's binding pocket, locking the molecule in an optimal conformation to chelate the active-site Fe²⁺ ion.
-
Metabolic Resistance: The methylsulfonyl group confers strong electron-withdrawing properties[2]. This electron deficiency shields the pyrazole core from rapid oxidative degradation by plant cytochrome P450 enzymes, significantly extending the herbicidal half-life within target weeds.
-
Vascular Mobility: The polarity of the –SO₂CH₃ group balances the lipophilic pyrazole core, achieving an optimal partition coefficient (logP) necessary for systemic phloem and xylem translocation.
To leverage this scaffold for herbicide discovery, the core is typically functionalized to 4-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 2470439-93-9)[3], which serves as the direct precursor for coupling with cyclic diones.
Physicochemical Profiling of the Scaffold
Understanding the physicochemical impact of the C4-substituent is vital for predicting formulation stability and field efficacy. The table below summarizes how the methylsulfonyl group compares to other common substituents on the 1-methylpyrazole-5-carboxylic acid scaffold.
Table 1: Physicochemical Impact of C4-Substitution on Agrochemical Scaffolds
| C4-Substituent | Electron-Withdrawing Effect (Hammett σp) | Predicted logP (Scaffold) | Aqueous Solubility | Target Binding Affinity (Relative IC₅₀) |
| –H (Unsubstituted) | 0.00 | 0.85 | High | Low |
| –Cl (Chlorine) | 0.23 | 1.62 | Moderate | Moderate |
| –CF₃ (Trifluoromethyl) | 0.54 | 2.10 | Low | High |
| –SO₂CH₃ (Methylsulfonyl) | 0.72 | 1.15 | Moderate-High | Very High |
Causality Insight: The –SO₂CH₃ group provides the highest electron-withdrawing capability (σp = 0.72)[2], which maximizes receptor binding affinity, while maintaining a lower logP than the –CF₃ group. This ensures excellent aqueous solubility for suspension concentrate (SC) formulations without sacrificing systemic mobility.
Synthetic Methodologies & Self-Validating Protocols
The following protocols detail the transformation of the base scaffold into an active HPPD-inhibiting candidate. Every step is designed as a self-validating system to ensure quality control (QC) before proceeding.
Protocol A: Regioselective C5-Carboxylation
This protocol describes the synthesis of 4-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 2470439-93-9)[3] via directed lithiation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 4-methanesulfonyl-1-methyl-1H-pyrazole (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic temperatures are mandatory to prevent the highly reactive alkyllithium from nucleophilically attacking the electrophilic sulfonyl group.
-
Lithiation: Dropwise add n-Butyllithium (11.0 mmol, 2.5 M in hexanes) over 15 minutes. Stir for 45 minutes at -78 °C. Causality: The N1-methyl group directs the lithium ion, while the adjacent –SO₂CH₃ group acidifies the C5 proton, ensuring exclusive deprotonation at the C5 position.
-
Carboxylation: Vigorously bubble anhydrous CO₂ gas through the solution for 30 minutes.
-
Quenching & Workup: Allow the mixture to warm to 0 °C. Quench carefully with 1M HCl until the aqueous phase reaches pH 2. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize from ethanol.
Self-Validation / QC Check: Analyze the product via ¹H-NMR (DMSO-d₆). Successful C5-carboxylation is confirmed by the disappearance of the C5-aromatic proton (typically ~7.8 ppm) and the emergence of a broad carboxylic acid –OH peak (>12.0 ppm). The N-methyl singlet (~3.9 ppm) and methylsulfonyl singlet (~3.2 ppm) must remain intact.
Protocol B: Assembly of the Triketone-Pyrazole Hybrid
This protocol couples the synthesized carboxylic acid[3] with a cyclic dione to form the active herbicidal ingredient.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid from Protocol A (5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Add oxalyl chloride (7.5 mmol) and a catalytic amount of DMF (2 drops). Stir at room temperature for 2 hours until gas evolution ceases.
-
Evaporation: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude highly reactive acyl chloride.
-
O-Acylation: Redissolve the acyl chloride in DCM (20 mL). In a separate flask, dissolve 1,3-cyclohexanedione (5.5 mmol) and triethylamine (10.0 mmol) in DCM (20 mL). Slowly add the acyl chloride solution to the dione solution at 0 °C.
-
O-to-C Rearrangement: Add a catalytic amount of acetone cyanohydrin (0.5 mmol). Stir for 12 hours at room temperature. Causality: Acetone cyanohydrin acts as an in situ cyanide source. The cyanide ion catalyzes the critical enol-ester rearrangement, converting the intermediate O-acyl enol ester into the thermodynamically stable C-acyl triketone—the active pharmacophore for HPPD inhibition.
-
Isolation: Wash the organic layer with 1M HCl, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Self-Validation / QC Check: Analyze via HPLC-MS and FTIR. The O-to-C rearrangement is validated by a significant shift in the UV absorption spectrum (due to the newly formed extended conjugated triketone system) and the presence of a strong, broad enolic –OH stretch in the FTIR spectrum (~2500–3000 cm⁻¹).
Pathway Visualization
The following diagram illustrates the logical workflow from the initial chemical scaffold through the synthetic protocols, culminating in the biological mechanism of action within the target plant.
Workflow from pyrazole scaffold synthesis to HPPD inhibition and herbicidal action.
References
-
[1] Title: Pyrasulfotole (Ref: AE 0317309 ) - AERU - University of Hertfordshire Source: herts.ac.uk URL:
-
[2] Title: 4-(methylsulfonyl)-1H-pyrazole | 1559062-17-7 | Benchchem Source: benchchem.com URL:
-
[3] Title: 4-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid | 2470439-93-9 - Sigma-Aldrich Source: sigmaaldrich.com URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Methylpyrazole Isomer Separation
Ticket ID: #PYR-ISO-001 Topic: Separation of N1 (1,3-isomer) and N2 (1,5-isomer) Methylpyrazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary: The "Regioisomer Trap"
You are likely here because your methylation of a 3-substituted pyrazole yielded a mixture of two isomers: the 1,3-disubstituted and 1,5-disubstituted pyrazoles.
This is the "Regioisomer Trap." It occurs because the starting material, 3-substituted pyrazole, exists in annular tautomerism (rapid proton exchange between N1 and N2).[1][2] When you introduce a methylating agent (e.g., MeI, DMS), the electrophile attacks both nitrogen atoms, typically favoring the less sterically hindered position (N1), but rarely with 100% selectivity.[1][2]
The resulting isomers often have boiling points within 10–20°C of each other and similar polarities, making separation a significant bottleneck in drug development workflows where SAR (Structure-Activity Relationship) depends on precise regio-placement.
Module 1: Diagnostic & Analysis (The Triage)
Before attempting separation, you must definitively identify which isomer is which.[1][2] Do not rely solely on coupling constants.
Protocol A: Nuclear Overhauser Effect (NOE) - The Gold Standard
The only self-validating method to distinguish the 1,3-isomer from the 1,5-isomer is 1D NOE or 2D NOESY NMR.
-
1,5-Isomer (N2-alkylated product): The N-Methyl group is spatially close to the C5-substituent (or C5-proton). Irradiating the N-Me signal will enhance the C5 signal.[2]
-
1,3-Isomer (N1-alkylated product): The N-Methyl group is distant from the C3-substituent. No NOE enhancement will be observed between the methyl group and the substituent.[2]
Protocol B: Gas Chromatography (GC)
For volatile methylpyrazoles (e.g., dimethylpyrazoles), GC is superior to TLC for assessing ratios.[1][2]
-
Trend: The 1,3-isomer typically has a lower boiling point and shorter retention time than the 1,5-isomer on non-polar columns, though this can invert with heavy C5 substitution.[1][2]
Module 2: Separation Workflows
Workflow A: Distillation (For Simple Methylpyrazoles)
Applicability: High-scale synthesis (>10g), low molecular weight analogs (e.g., 1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole).[1][2]
Contrary to common assumption, the boiling point difference between simple methylpyrazoles is often sufficient for fractional distillation if a rectification column is used.[2]
Case Study Data: Dimethylpyrazole (DMP)
| Isomer | Boiling Point (Atmospheric) | Physical State |
|---|---|---|
| 1,3-Dimethylpyrazole | ~136°C | Liquid |
| 1,5-Dimethylpyrazole | ~153°C | Liquid |[1]
Step-by-Step Rectification:
-
Equipment: Use a Spinning Band Distillation column or a Vigreux column (>20cm).[2] Simple distillation will fail to achieve >95% purity.[2]
-
Vacuum: Apply moderate vacuum (e.g., 20 mmHg) to lower temperatures and prevent thermal degradation.[2]
-
Collection:
-
Fraction 1 (1,3-DMP): Collects first.
-
Intermediate: A mixed fraction (approx. 10% of volume) will occur.[2]
-
Fraction 2 (1,5-DMP): Collects second.
-
Workflow B: Chromatography (For Complex/Solid Analogs)
Applicability: Drug-like scaffolds, high MW, heat-sensitive compounds.[1][2]
The Polarity Rule: In 1,5-disubstituted pyrazoles, the C5-substituent sterically shields the N1 lone pair and often twists the N-Me group out of plane, slightly reducing the effective polarity compared to the 1,3-isomer.[2]
-
Result: The 1,5-isomer usually elutes first (higher
) on Silica Gel.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Recommended Solvent Systems:
-
System 1: Dichloromethane / Methanol (98:2 to 95:5).[2] Best for polar derivatives.[2][3]
-
System 2: Hexanes / Ethyl Acetate (Gradient 10% -> 40%). Best for lipophilic derivatives.[2]
Visualizing the Logic
The following diagrams illustrate the decision process and the structural basis for identification.
Caption: Decision tree for selecting the optimal separation method based on physical properties.
Caption: The NOE (Nuclear Overhauser Effect) principle used to distinguish regioisomers.
Frequently Asked Questions (Troubleshooting)
Q: I cannot separate my isomers by distillation or standard column chromatography. What now? A: If the isomers are solid bases, try Chemical Resolution via Salt Formation .[2]
-
Dissolve the mixture in ethanol.
-
Add 1.0 equivalent of Picric acid or HCl (in ether).[2]
-
The 1,3-isomer is often more basic (less sterically hindered lone pair) and may crystallize out as a salt preferentially.[2] Filter the solid, then neutralize with NaHCO₃ to recover the pure isomer.[2]
Q: Can I control the reaction to avoid this separation entirely? A: You can shift the ratio, but rarely eliminate the minor isomer.
-
Steric Control: Using a bulkier alkylating agent (e.g., Isopropyl iodide vs Methyl iodide) increases selectivity for the 1,3-isomer (N1 alkylation) because the N2 position is hindered by the C3-substituent.[1][2]
-
Solvent Control: Non-polar solvents often favor the 1,3-isomer, while polar aprotic solvents can sometimes increase the proportion of the 1,5-isomer depending on the specific counter-ion used.[1][2]
Q: Why does my TLC show one spot, but NMR shows two isomers?
A: This is "Co-elution."[1][2] The isomers have identical
-
Fix: Change the modifier. If using MeOH/DCM, switch to Acetone/Hexane or EtOAc/Hexane.[1][2] The different solvation mechanisms of acetone vs. methanol can often resolve the dipole differences between the isomers.[2]
References
-
Separation of Dimethylpyrazoles via Rectification Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[1][2] Coke and Chemistry, 2015.[1][2]
-
Physical Properties of 3,5-Dimethylpyrazole Derivatives National Institute of Standards and Technology (NIST). "3,5-Dimethylpyrazole Phase change data." NIST Chemistry WebBook.[2][4] [1]
-
NMR Identification of Pyrazole Isomers BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Knowledge Base.[2]
-
Regioselectivity Mechanisms Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles."[1][2][5] The Journal of Organic Chemistry.
Sources
Technical Support Center: Purification of 4-Methanesulfonyl-1-methyl-1H-pyrazole
Prepared by the Gemini Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the purification of 4-methanesulfonyl-1-methyl-1H-pyrazole, a compound of interest in medicinal chemistry and materials science. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to adapt and overcome challenges in your work.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of 4-methanesulfonyl-1-methyl-1H-pyrazole.
Q1: What are the primary recommended purification methods for 4-methanesulfonyl-1-methyl-1H-pyrazole?
A1: The optimal purification strategy depends on the impurity profile and the scale of your reaction. The methanesulfonyl group imparts significant polarity to the molecule. The two most effective methods are:
-
Flash Column Chromatography: This is the most versatile and generally effective method for removing both polar and non-polar impurities, especially for complex mixtures or when the product is an oil.[1] Given the polarity of the target compound, a polar stationary phase like silica gel is standard.
-
Recrystallization: If the crude material is a solid and has a relatively high purity (>85-90%), recrystallization is an excellent method for achieving high purity on a larger scale. It is particularly good at removing trace impurities with different solubility profiles. Common solvent systems for pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixed systems like ethyl acetate/hexane or ethanol/water.[2][3]
Q2: My crude product is a discolored oil or a brown solid. How can I remove colored impurities?
A2: Colored impurities are common and usually arise from side reactions or degradation. They are often highly polar and can sometimes be removed effectively.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs many large, colored organic molecules. Causality: The high surface area and porous nature of activated charcoal allow it to adsorb high molecular weight, often conjugated (colored), impurities. Be aware that using too much charcoal can lead to a reduction in the yield of your desired product.[4]
-
Silica Gel Plug: If the product is not excessively impure, dissolving it in a minimum amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and passing it through a short column ("plug") of silica gel can be very effective.[1] The highly polar colored impurities will often adsorb strongly to the top of the silica, while your less polar (in comparison) product elutes through.
Q3: I'm attempting flash chromatography, but my compound is streaking badly on the TLC plate and seems stuck to the baseline.
A3: This is a common issue when dealing with polar, nitrogen-containing heterocycles on standard silica gel. There are two primary causes:
-
Insufficiently Polar Solvent System: 4-methanesulfonyl-1-methyl-1H-pyrazole is a polar molecule. A standard ethyl acetate/hexane system may not be polar enough to ensure good mobility. You should try incorporating a more polar solvent like methanol or acetone into your mobile phase (e.g., 95:5 Dichloromethane:Methanol).
-
Strong Interaction with Acidic Silica: Silica gel is inherently acidic due to surface silanol groups (Si-OH). The pyrazole ring, while weakly basic, can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This leads to tailing (streaking) on TLC and poor recovery from a column. Solution: Deactivate the silica gel by preparing your slurry or mobile phase with a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N).[3][4] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your pyrazole compound to travel more cleanly.
Q4: My recrystallization yield is very low. What are the common causes and how can I improve it?
A4: Low recrystallization yield is a frequent problem that can often be remedied.[2]
-
Using Excessive Solvent: The most common error is using too much hot solvent to dissolve the crude product.[2] The goal is to create a saturated solution at high temperature. Using excess solvent means a significant amount of your product will remain dissolved in the cold mother liquor. Always use the minimum amount of hot solvent required to just dissolve the solid.[2]
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration (if performed), product can be lost. Using pre-heated glassware (funnel, receiving flask) can prevent this.[4]
-
Insufficient Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. After cooling to room temperature, placing the flask in an ice bath for 20-30 minutes can significantly increase the crystal yield.[2]
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. A good recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. You may need to screen for a better solvent or use a two-solvent system (a "good" solvent for dissolving and a "poor" anti-solvent to induce precipitation).[5]
Q5: What are the likely impurities from a typical synthesis of 4-methanesulfonyl-1-methyl-1H-pyrazole?
A5: Understanding potential impurities is key to designing a purification strategy. A likely synthesis involves the sulfonation of 1-methyl-1H-pyrazole. Potential impurities could include:
-
Unreacted 1-methyl-1H-pyrazole: This starting material is significantly less polar than the product and should be easily separated by chromatography.
-
Regioisomers: Depending on the reaction conditions, sulfonation could potentially occur at other positions on the pyrazole ring, leading to isomers like 3-methanesulfonyl- or 5-methanesulfonyl-1-methyl-1H-pyrazole. These isomers may have very similar polarities, making their separation by chromatography challenging and requiring careful optimization of the solvent system.[6]
-
Degradation Products: Sulfonyl groups can be sensitive to certain conditions. The pyrazole ring itself can be susceptible to oxidation or hydrolysis under harsh workup conditions.[6][7][8]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Recrystallization | 1. Compound's melting point is lower than the boiling point of the solvent. 2. Solution is cooling too rapidly. 3. Presence of impurities depressing the melting point. | 1. Add more of the "good" solvent to lower the saturation temperature.[2] 2. Allow the solution to cool more slowly (e.g., in an insulated container).[2] 3. Try a different solvent system with a lower boiling point.[2] 4. Attempt to purify by another method (e.g., chromatography) first. |
| No Crystals Form Upon Cooling | 1. Solution is not supersaturated (too much solvent used). 2. The compound is an oil at room temperature. 3. Nucleation is inhibited. | 1. Evaporate some solvent and attempt to cool again. 2. Add a "poor" solvent (anti-solvent) dropwise until turbidity persists.[5] 3. Scratch the inside of the flask with a glass rod at the solvent line.[2] 4. Add a seed crystal of the pure compound.[2] 5. If it's an oil, purify by chromatography.[1] |
| Low Yield After Column Chromatography | 1. Co-elution of product with impurities. 2. Irreversible adsorption of the product onto the silica gel. 3. Product is too volatile and lost during solvent removal. | 1. Optimize the mobile phase using TLC for better separation.[4] Consider a shallower gradient. 2. Deactivate the silica gel with triethylamine.[3] 3. Use a less acidic stationary phase like neutral alumina.[3] 4. Use care during rotary evaporation; avoid excessive heat or vacuum. |
| Final Product is an Oil, Not a Solid | 1. Presence of residual solvent. 2. Impurities are present, causing melting point depression. | 1. Dry the product under high vacuum for an extended period.[1] 2. Re-purify using column chromatography to remove impurities.[1] 3. Attempt to crystallize from a different solvent system. |
Visualized Workflows and Logic
Purification Method Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate purification strategy for your crude 4-methanesulfonyl-1-methyl-1H-pyrazole.
Caption: Workflow for selecting a purification method.
Troubleshooting Recrystallization Issues
This diagram provides a logical flow for diagnosing and solving common problems encountered during recrystallization.
Caption: Decision tree for troubleshooting recrystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify 4-methanesulfonyl-1-methyl-1H-pyrazole from a crude reaction mixture using silica gel chromatography.
Methodology:
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a solvent like ethyl acetate or dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an optimal mobile phase. Start with non-polar mixtures and increase polarity. Good starting points are hexane/ethyl acetate (e.g., 70:30, 50:50) and dichloromethane/methanol (e.g., 98:2, 95:5).
-
The ideal system will give your product a Retention Factor (Rf) of ~0.3 and show good separation from all major impurities.[1] If streaking is observed, add 0.5-1% triethylamine to the solvent system.
-
-
Column Packing:
-
Select an appropriately sized column for your amount of crude material (a general rule is 50-100 g of silica per 1 g of crude mixture).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent. If using triethylamine, add it to this solvent.
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your starting solvent system, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.[1]
-
Protocol 2: Purification by Two-Solvent Recrystallization
Objective: To purify a solid, mostly pure sample of 4-methanesulfonyl-1-methyl-1H-pyrazole. This protocol uses a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble. A common pair is Ethyl Acetate (good) and Hexane (poor).
Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethyl acetate) portion-wise while heating the mixture to a gentle boil with stirring.
-
Add just enough of the hot "good" solvent to completely dissolve the solid.[2]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Induce Crystallization:
-
While the solution is still hot, add the "poor" anti-solvent (e.g., hexane) dropwise with swirling.
-
Continue adding the anti-solvent until the solution becomes slightly and persistently turbid (cloudy).[5]
-
If too much anti-solvent is added and the product precipitates heavily, add a few drops of the hot "good" solvent to redissolve it until it is just turbid again.
-
-
Cooling and Crystal Growth:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of cold anti-solvent (hexane) to remove any residual soluble impurities from the mother liquor.[2]
-
-
Drying:
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass or place them in a desiccator under vacuum.
-
References
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- PubChem. 4-methanesulfonyl-1-methyl-1h-pyrazole.
- BenchChem. (2025).
- Vasylevskyi, S., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Vasylevskyi, S., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library.
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Recrystallization of Sulfonyl Pyrazole Derivatives
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of sulfonyl pyrazole derivatives (e.g., Celecoxib analogs, COX-2 inhibitors) via recrystallization. These compounds possess a unique "amphiphilic" character: the sulfonyl/sulfonamide moiety provides a polar hydrogen-bonding handle, while the pyrazole core and associated aryl substituents introduce significant lipophilicity.
This duality often leads to common purification failures such as oiling out (liquid-liquid phase separation) or polymorph variability . The protocols below are designed to navigate these thermodynamic challenges using field-validated solvent systems.
Part 1: Solvent Selection Strategy
The choice of solvent is dictated by the specific substitution pattern of your pyrazole derivative.[1][2][3] Sulfonyl pyrazoles generally exhibit high solubility in polar aprotic solvents and moderate-to-high solubility in alcohols, while being insoluble in water and alkanes.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solvency Power | Role in Recrystallization | Notes |
| Alcohols | Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA) | High (Hot) / Moderate (Cold) | Primary Solvent | Best balance for sulfonamide H-bonding. Ethanol/Water is the "Gold Standard" system. |
| Esters | Ethyl Acetate (EtOAc) | High | Primary Solvent | Excellent for lipophilic derivatives. Often paired with Hexane/Heptane. |
| Ketones | Acetone | Very High | Primary Solvent | Too powerful for single-solvent crystallization; requires an anti-solvent (e.g., water). |
| Alkanes | Hexane, Heptane, Petroleum Ether | Negligible | Anti-Solvent | Used to induce precipitation in EtOAc or Toluene systems.[4] |
| Aromatic | Toluene | Moderate | Modifier | Useful for highly lipophilic analogs or to drive polymorph selection (e.g., Celecoxib Form III). |
| Water | Water | Negligible | Anti-Solvent | The most effective anti-solvent for alcohol or acetone-based solutions. |
Decision Logic: Selecting Your System
Use the following logic flow to determine the starting solvent system for your specific derivative.
Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on initial solubility tests.
Part 2: Experimental Protocols
Protocol A: Binary Solvent Recrystallization (Ethanol/Water)
Recommended for: Most sulfonamide-substituted pyrazoles (e.g., Celecoxib).
Mechanism: The sulfonyl group forms hydrogen bonds with ethanol. Water acts as a harsh anti-solvent, disrupting these interactions and forcing the hydrophobic pyrazole core to aggregate and crystallize.[4]
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95% or absolute) . Heat to boiling (approx. 78°C).
-
Saturation: Add hot ethanol dropwise until the solid just dissolves. Add 10% excess solvent to prevent premature precipitation.
-
Clarification (Optional): If insoluble particles remain (dust, catalyst), perform a hot filtration through a pre-warmed funnel.
-
Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot water (60-70°C) dropwise.
-
Stop when a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of ethanol to clear the solution again.[2]
-
-
Crystallization: Remove from heat.
-
Stage 1: Allow to cool to room temperature undisturbed (approx. 30-60 mins). Do not agitate.
-
Stage 2: Once room temperature is reached, place in an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation: Filter via vacuum filtration.[2][5] Wash crystals with a cold 1:1 Ethanol/Water mixture.
Protocol B: Non-Polar Precipitation (Ethyl Acetate/Heptane)
Recommended for: Highly lipophilic derivatives or when hydrolysis is a concern.
-
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .
-
Precipitation: Remove from heat source. Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.
-
Re-dissolution: Re-heat briefly to clarify.
-
Cooling: Allow slow cooling. Note: These solvents have low dielectric constants; crystallization may be slower than in alcohol systems.
Part 3: Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?
Root Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent was added too quickly, causing "crash" precipitation of an amorphous phase. This is common with sulfonyl pyrazoles due to their low melting points relative to high-boiling solvents.
Corrective Action Workflow:
Figure 2: Troubleshooting workflow for addressing "oiling out" phenomena during crystallization.
Q2: I have no precipitation even at 0°C. What now?
Diagnosis: The solution is likely supersaturated but lacks nucleation sites (metastable zone width is too wide). Fix:
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[6] The micro-glass particles act as nuclei.
-
Seeding: Add a single crystal of the pure product (if available) to the cold solution.
-
Evaporation: The solvent volume may be too high. Rotovap off 20-30% of the solvent and re-cool.
Q3: The crystals are retaining color (impurities).
Diagnosis: Impurities are trapped within the crystal lattice (occlusion) or adsorbed on the surface. Fix:
-
Adsorption: Wash the filtered crystals with cold solvent thoroughly.
-
Occlusion: Perform a second recrystallization.
-
Activated Carbon: During the hot dissolution step (Step 2 of Protocol A), add activated charcoal (1-2% w/w), stir for 5 minutes, and perform a hot filtration before cooling. Warning: Charcoal can adsorb pyrazoles; use sparingly.
Part 4: Advanced Considerations
Polymorphism in Sulfonyl Pyrazoles
Sulfonyl pyrazoles, particularly Celecoxib, are notorious for polymorphism (existing in multiple crystal forms).[4]
-
Form I & II: Often metastable.
-
Form III: Thermodynamically stable (preferred for pharmaceutical use).
Control Strategy:
-
Rapid cooling or using high-energy anti-solvent addition (dumping water in) often favors metastable kinetic forms (amorphous or Form I/II).
-
Slow, controlled cooling (e.g., 10°C/hour) in Ethanol/Water or Toluene/Acetone systems favors the thermodynamic Form III [1, 2].[4]
Solvate Formation
Be aware that sulfonyl moieties can form stable solvates with Methanol . If your NMR shows persistent solvent peaks despite drying, switch to Ethanol/Water or Ethyl Acetate , which are less prone to forming tight solvates with this scaffold [3].[4]
References
-
Lupine Publishers. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and Its Polymorph Form-3. Retrieved from [Link][2][6][7][8][9]
-
Google Patents. (2013). CN103724268B - A kind of preparation method of celecoxib.[8] Retrieved from
-
MDPI. (2014).[9] Formulation, Characterization, and In Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. Retrieved from [Link][2][7][9]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103724268B - A kind of preparation method of celecoxib - Google Patents [patents.google.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process | MDPI [mdpi.com]
Pyrazole Sulfonation Support Center: Regioselectivity Troubleshooting & Protocols
Welcome to the Technical Support Center for pyrazole functionalization. As an Application Scientist, I frequently encounter researchers struggling with the regioselectivity of pyrazole sulfonation. Pyrazoles are inherently amphoteric and tautomeric; they possess two nitrogen atoms (N1, N2) that readily undergo kinetic functionalization, and an electron-rich C4 carbon that acts as a thermodynamic sink for electrophilic aromatic substitution (EAS).
This guide is designed to help you diagnose regiochemical mixtures, understand the thermodynamic and kinetic causality behind your reactions, and implement self-validating protocols to isolate your target regioisomer.
Diagnostic Workflow for Regioselective Sulfonation
Before adjusting your reaction conditions, identify whether your target is an N-sulfonyl or C-sulfonyl pyrazole. The pathway you choose dictates the reagents and thermodynamic controls required.
Decision matrix for targeting specific pyrazole sulfonation regioisomers.
Frequently Asked Questions (Troubleshooting)
Q: My N-sulfonation reaction yields an inseparable 1:1 mixture of N1 and N2 regioisomers. How do I drive the reaction to a single product?
A: This is a classic issue of competing kinetic and thermodynamic pathways caused by pyrazole tautomerism. When using standard bases like sodium hydride (NaH) with a sulfonyl chloride, the deprotonated pyrazole lacks sufficient steric bias, resulting in a ~1:1 kinetic mixture of N1 and N2 isomers[1].
The Solution: You must actively choose between kinetic or thermodynamic control:
-
Kinetic Control: Switch to a bulkier base like Sodium bis(trimethylsilyl)amide (NaHMDS). The steric bulk of the hexamethyldisilazide counterion directs the electrophilic sulfonyl group to the less sterically hindered nitrogen, often improving selectivity to ~9:1[1].
-
Thermodynamic Control: Implement a dehydration-sulfonation-isomerization sequence. The N-S bond is labile under basic conditions. By adding a slight excess of base and heating the reaction, the kinetically formed (but sterically strained) N-sulfonyl isomer undergoes base-promoted cleavage and re-sulfonates at the thermodynamically favored nitrogen. This can push regioselectivity upward of 30:1[1].
Q: I need to functionalize the C4 position with a sulfonyl group, but electrophilic reagents keep attacking the nitrogen. How do I force C-sulfonation?
A: While the nitrogen atoms are the most kinetically accessible nucleophilic sites, the C4 position is the most electron-rich carbon due to electron donation from the nitrogen lone pairs into the
The Solution: To force C4-sulfonation, you must either deactivate the nitrogens or bypass them entirely using radical chemistry.
-
Classical EAS: Use chlorosulfonic acid (
) or oleum. The highly acidic medium protonates the pyrazole nitrogens, effectively blocking N-sulfonation and forcing the electrophile to attack the C4 carbon[2]. -
Modern Radical/MCR Pathways: If harsh acids degrade your substrate, utilize a metal-free multicomponent reaction (MCR). Reacting a 1,3-dicarbonyl compound, a hydrazine, and a thiol/disulfide in the presence of sodium thiosulfate (
) enables simultaneous pyrazole ring construction and regioselective C4-sulfenylation[3]. Alternatively, pre-formed pyrazoles can be reacted with arylsulfonyl hydrazides using in-situ generated iodine as a catalyst in aqueous media[4].
Q: How can I synthesize a pyrazole-4-sulfonyl chloride for late-stage functionalization without destroying sensitive functional groups?
A: Traditional synthesis of sulfonyl chlorides relies on harsh, highly oxidizing reagents like
The Solution: Use Pyrylium tetrafluoroborate (
Validated Experimental Protocols
Protocol A: Base-Promoted Regioselective N-Sulfonation (Thermodynamic Isomerization)
Objective: Achieve >95% regioselectivity for the thermodynamically stable N-sulfonyl pyrazole via base-promoted isomerization.
-
Deprotonation: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous THF under an inert atmosphere. Cool to 0°C. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete deprotonation.
-
Kinetic Sulfonation: Slowly add the sulfonyl chloride (1.05 equiv). Stir for 1 hour at 0°C. (Note: At this stage, a kinetic mixture of regioisomers exists).
-
Isomerization (The Causality Step): Add an additional 0.2 equivalents of NaHMDS. Heat the reaction mixture to 40–50°C for 4–6 hours. The thermal energy and excess base catalyze the reversible cleavage of the strained N-S bond, funneling the mixture into the thermodynamic sink (the least sterically hindered N-isomer)[1].
-
Self-Validation: Pull a 50 µL aliquot, quench in aqueous
, and analyze via LC-MS. The protocol is complete when the peak corresponding to the kinetic isomer diminishes to <5% relative area. -
Workup: Quench with saturated aqueous
, extract with EtOAc, wash with brine, dry over , and concentrate in vacuo.
Protocol B: Direct C4-Sulfenylation via Iodine-Catalyzed Radical Pathway
Objective: Regioselective C4 functionalization without utilizing harsh acidic conditions.
-
Preparation: In a reaction vial, combine the 1H-pyrazole derivative (1.0 equiv) and the desired arylsulfonyl hydrazide (1.2 equiv) in deionized water[4].
-
Catalyst Addition: Add catalytic molecular iodine (
, 10–20 mol%). -
Reaction: Stir the mixture open to the air at 80°C for 8–12 hours. The in-situ formation of iodine radicals drives the regioselective C4-sulfenylation while the aqueous medium suppresses N-alkylation side reactions[4].
-
Isolation: Cool to room temperature, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers, and purify via silica gel chromatography.
Quantitative Data: Reagent Effects on Regioselectivity
The following table summarizes how base selection, temperature, and reagent choice dictate the primary site of attack and the resulting regioselectivity.
| Reaction Conditions | Base / Catalyst | Temp (°C) | Primary Site of Attack | Regioselectivity (N1:N2 or C4) | Mechanistic Control |
| NaH, MsCl | NaH | 0 to 25 | N-Sulfonation | ~1:1 (N1:N2) | Kinetic (Poor steric bias) |
| NaHMDS, MsCl | NaHMDS | 0 to 25 | N-Sulfonation | ~9:1 (N1:N2) | Kinetic (High steric bias) |
| NaHMDS, MsCl, Heat | NaHMDS (excess) | 50 | N-Sulfonation | >30:1 (N1:N2) | Thermodynamic (Isomerization) |
| Chlorosulfonic Acid | None (Acidic) | 0 to 100 | C-Sulfonation | Exclusive C4 | Electrophilic Aromatic Sub. |
| Arylsulfonyl Hydrazide | Iodine ( | 80 | C-Sulfenylation | Exclusive C4 | Radical Pathway |
References
-
C4-Sulfenylation of 4-iodine-1H-pyrazole-5-amine with arylsulfonyl hydrazide in water , ResearchGate.4
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation , NIH / PMC. 3
-
Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes , ACS Publications. 1
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 , d-nb.info.
-
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , Benchchem.2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Benchchem [benchchem.com]
- 3. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of the 4-Methanesulfonyl Group
Welcome to the technical support center for handling the 4-methanesulfonyl (4-MeSO2) functional group. As Senior Application Scientists, we understand that while this group is invaluable in medicinal chemistry and materials science for its electron-withdrawing properties and metabolic stability, its behavior under basic conditions can be complex. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the 4-methanesulfonyl group susceptible to basic conditions?
A1: The stability of the 4-methanesulfonyl group is governed by the acidity of the protons on the methyl group and the carbon alpha to the sulfone on an aliphatic chain. The strong electron-withdrawing nature of the sulfonyl group (-SO2-) significantly acidifies these adjacent protons. Under basic conditions, deprotonation can occur, leading to the formation of a resonance-stabilized carbanion. This carbanion can then participate in various subsequent reactions, such as elimination or rearrangement, which can compromise the integrity of your molecule.
Q2: Is the 4-methanesulfonyl group always unstable in the presence of a base?
A2: Not necessarily. The stability is highly context-dependent and is influenced by several factors including the strength of the base, the reaction temperature, the solvent, and the overall structure of the molecule. For instance, brief exposure to mild bases like sodium bicarbonate or triethylamine at low temperatures may be well-tolerated. However, stronger bases such as sodium hydroxide, lithium diisopropylamide (LDA), or Grignard reagents, especially at elevated temperatures, are more likely to induce undesired reactions.
Q3: Can the 4-methanesulfonyl group act as a leaving group?
A3: Yes, the methanesulfinate anion (MeSO2-) can act as a leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions when attached to an activated aromatic ring. The strong electron-withdrawing nature of the sulfonyl group activates the ring towards nucleophilic attack. Under these conditions, a nucleophile can displace the 4-methanesulfonyl group.
Troubleshooting Guide: Common Experimental Issues
Here we address specific problems you might encounter in the lab, their probable causes, and actionable solutions.
Issue 1: Unexpected Elimination or Decomposition of a Compound Containing a 4-Alkyl-Methanesulfonyl Group
-
Symptoms: You observe low yields of your desired product, accompanied by the formation of olefinic byproducts or unidentifiable degradation products after treating your 4-alkyl-methanesulfonyl-containing compound with a base.
-
Probable Cause: The base used is strong enough to deprotonate the carbon alpha to the sulfone, leading to an E2 or E1cb elimination reaction. This is particularly common if there is a suitable leaving group beta to the sulfone.
Figure 1. Base-induced elimination pathway. -
Solutions:
-
Reagent Selection: Switch to a milder, non-nucleophilic base. Sterically hindered bases like 2,6-lutidine or proton sponge can be effective alternatives.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to disfavor the elimination pathway, which typically has a higher activation energy.
-
Protecting Group Strategy: If the acidic proton is unavoidable, consider a temporary modification or protecting group strategy if compatible with your overall synthetic route.
-
Issue 2: Unintended Cleavage of the Aryl-Sulfone Bond
-
Symptoms: During a reaction involving a 4-methanesulfonyl-substituted aromatic ring, you isolate products where the methanesulfonyl group has been replaced by a nucleophile or cleaved entirely.
-
Probable Cause: The 4-methanesulfonyl group has participated in a Nucleophilic Aromatic Substitution (SNAr) reaction. This is likely if your reaction conditions involve a potent nucleophile and the aromatic ring is sufficiently electron-deficient.
Figure 2. SNAr reaction involving a 4-methanesulfonylaryl group. -
Solutions:
-
Nucleophile Choice: If possible, use a less reactive nucleophile or decrease its concentration.
-
Solvent Effects: Employ a less polar solvent to disfavor the formation of the charged Meisenheimer complex intermediate.
-
Electronic Modification: If designing a new synthesis, consider adding electron-donating groups to the aromatic ring to deactivate it towards SNAr, if this is compatible with the desired properties of the final molecule.
-
Experimental Protocols
Protocol 1: Mild Saponification of an Ester in the Presence of a 4-Methanesulfonyl Group
This protocol is designed to minimize the risk of side reactions involving the sulfone.
Materials:
-
Substrate containing both ester and 4-methanesulfonyl groups
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the substrate in a 3:1 mixture of THF and water (e.g., 10 mL/mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH (1.5 equivalents) portion-wise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding 1 M HCl until the pH is ~7.
-
Extract the product with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Justification: The use of LiOH at low temperatures provides a controlled saponification. THF/water is a common solvent system that ensures solubility of both the substrate and the base.
Data Summary: Base Stability Profile
The following table provides a general guideline for the stability of the 4-methanesulfonyl group under various basic conditions. Note that these are generalizations and stability can be substrate-dependent.
| Base | Typical Concentration | Temperature Range | Stability Outlook | Potential Issues |
| NaHCO3, K2CO3 (aq) | 1-2 M | 0 - 25 °C | Generally Stable | Minimal risk |
| Triethylamine (Et3N) | 1-5 eq. | 0 - 50 °C | Generally Stable | Can act as a nucleophile at higher temperatures |
| NaOH, KOH (aq) | 1-10 M | 0 - 100 °C | Moderate to Low Stability | Elimination, Hydrolysis, Cleavage |
| NaH, LDA, n-BuLi | 1-2 eq. | -78 - 0 °C | Low Stability | Deprotonation, Rearrangement |
| Grignard Reagents (RMgX) | 1-3 eq. | -78 - 25 °C | Low Stability | Nucleophilic attack, Cleavage |
References
-
Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B., & March, J. (2013). John Wiley & Sons. [Link]
-
Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2007). John Wiley & Sons. [Link]
optimizing reaction temperature for pyrazole sulfonyl chloride synthesis
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Sulfonyl Chloride Synthesis
Executive Summary
The synthesis of pyrazole sulfonyl chlorides—typically via electrophilic chlorosulfonation—is a process governed by a narrow thermal operating window. Deviations as small as 10°C can shift the reaction trajectory from productive sulfonylation to irreversible desulfonylation, hydrolysis, or hazardous thermal runaways.
This guide moves beyond standard recipes to explain the thermodynamic and kinetic rationale behind every temperature setpoint, empowering you to troubleshoot failures at the molecular level.
Module 1: The Thermal Profile & Critical Process Parameters (CPPs)
The optimized reaction profile follows a "Cool-Heat-Cool" trajectory. Each phase addresses a specific chemical imperative.
| Phase | Operation | Target Temp | Critical Chemical Rationale |
| I. Induction | Addition of | -5°C to 0°C | Exotherm Management: The initial protonation of the pyrazole ring and formation of the pyrazole-sulfonic acid intermediate are highly exothermic. Higher temperatures here lead to charring and immediate loss of regioselectivity. |
| II. Conversion | Reaction Maintenance | 60°C | Activation Energy: Conversion of the sulfonic acid intermediate to the sulfonyl chloride (often using |
| III. Quenching | Hydrolysis/Workup | < 5°C | Hydrolytic Stability: Sulfonyl chlorides are kinetically unstable in water. The rate of hydrolysis to sulfonic acid (an irreversible loss) increases exponentially above 10°C. |
Module 2: Troubleshooting Guides (Q&A)
Category A: Reaction Kinetics & Conversion
Q1: I followed the protocol, but LCMS shows a large peak for the sulfonic acid (R-SO3H) and very little sulfonyl chloride (R-SO2Cl). Why? Diagnosis: This is a classic "Stalled Conversion" failure, typically caused by insufficient thermal energy during Phase II.
-
The Science: The chlorosulfonation mechanism is stepwise. The pyrazole is first sulfonated to the sulfonic acid (
). The transformation of to is the rate-determining step and is endothermic. -
Solution:
-
Ensure the reaction temperature reached and maintained 60°C for at least 2–4 hours.
-
Thionyl Chloride Boost: If using chlorosulfonic acid alone, the equilibrium may disfavor the chloride. Add thionyl chloride (
) at 60°C to drive the equilibrium forward by generating and gas (Le Chatelier’s principle).
-
Q2: My reaction mixture solidified into a "brick" inside the flask. What happened? Diagnosis: Thermal shock or solvent supersaturation.
-
The Science: Pyrazole sulfonic acid intermediates are zwitterionic and highly crystalline with high melting points. If the temperature drops below 50°C before the conversion to the liquid/oil sulfonyl chloride is complete, the intermediate precipitates.
-
Solution:
-
Immediate: Carefully add a compatible high-boiling solvent (e.g., sulfolane) or excess thionyl chloride if safe to do so, and slowly reheat to 60°C to redissolve.
-
Prevention: Do not allow the reaction to cool between the addition of chlorosulfonic acid and the heating ramp.
-
Category B: Stability & Impurities
Q3: I see a "double mass" impurity (Diaryl Sulfone). How do I stop this? Diagnosis: Reaction temperature was too high during the initial addition (Phase I) or stoichiometry was incorrect.
-
The Science: Sulfone formation occurs when a newly formed sulfonyl chloride reacts with an unreacted pyrazole ring (Friedel-Crafts sulfonylation). This is favored at higher temperatures where the selectivity for the chlorosulfonating agent decreases.
-
Solution:
-
Strict Temp Control: Keep Phase I strictly < 0°C.
-
Dilution: Ensure the chlorosulfonic acid is in large excess (5–10 equivalents) to statistically favor the reaction with the acid rather than the product.
-
Q4: My yield is low (<40%), but purity is high. Where did the product go? Diagnosis: Hydrolysis during the quench (Phase III).
-
The Science: Pyrazole sulfonyl chlorides are electrophilic. Water attacks the sulfur atom, kicking out chloride. This reaction is autocatalytic because it generates HCl, and it is highly temperature-dependent.
-
Solution:
-
The "Reverse Quench": Never add water to the reaction. Pour the reaction mixture onto crushed ice. This ensures the heat of hydration is absorbed by the phase change of ice, keeping the local temperature near 0°C.
-
Speed: Separate the layers immediately. Do not let the mixture sit overnight.
-
Module 3: Visualizing the Mechanism & Failure Points
The following diagram illustrates the reaction pathway and where temperature deviations cause specific failures.
Caption: Reaction pathway showing the critical thermal gates. Green path represents the optimized process; red dashed paths indicate temperature-induced failures.
Module 4: Optimized Experimental Protocol
Safety Warning: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried.[1] Work in a fume hood.
Step 1: The Cold Addition (Kinetic Control)
-
Charge a round-bottom flask with Chlorosulfonic Acid (5.0–10.0 equiv) .
-
Cool to -5°C using an ice/salt bath.
-
Add the Pyrazole substrate (1.0 equiv) portion-wise (solid) or dropwise (if liquid/solution) over 30–60 minutes.
-
Checkpoint: Monitor internal temperature. Do not exceed 0°C.
-
Step 2: The Thermal Drive (Thermodynamic Control)
-
Remove the cooling bath.[2] Allow to warm to room temperature (20°C).
-
(Optional but Recommended): Add Thionyl Chloride (2.0 equiv) dropwise.
-
Heat the mixture to 60°C . Stir for 3–5 hours.
-
Checkpoint: Monitor via TLC or LCMS (aliquot quenched in MeOH to form the methyl ester for analysis). Look for disappearance of the sulfonic acid peak.
-
Step 3: The Thermal Shock Quench (Yield Preservation)
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with Crushed Ice (approx. 10x weight of acid).
-
Pour the reaction mixture slowly onto the stirring ice.
-
Critical: Maintain quench temperature < 10°C by adding more ice if necessary.
-
-
Extract immediately with DCM or Ethyl Acetate. Wash organic layer with cold brine.[1]
-
Dry over
and concentrate at low temperature (< 40°C) to avoid thermal decomposition during isolation.
References
-
BenchChem. (2025).[2][3][4] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
Organic Syntheses. (1921). Benzenesulfonyl chloride.[2][5] Org. Synth. 1, 21. Retrieved from
-
National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Retrieved from
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
Sigma-Aldrich. (2024). 1-Methyl-1H-pyrazole-4-sulfonyl chloride Safety Data Sheet. Retrieved from
Sources
solving solubility issues of pyrazole sulfones in non-polar solvents
[label="Structural Modification\n(N-H Masking/Lipidization)",
Logical workflow for troubleshooting pyrazole sulfone solubility in non-polar media.
Quantitative Solvent Data
To make informed decisions about solvent swapping or co-solvent addition, you must understand the solvation capacity of your media. The general solvation model predicts that solubility behavior is heavily dependent on hydrogen-bond acidity/basicity and excess molar refraction[1].
Table 1: Solvation Metrics for Pyrazole Sulfones in Common Organic Solvents
| Solvent | Dielectric Constant (ε) | Polarity Index | Solvation Capacity | Mechanistic Role & Recommendation |
| Hexane | 1.89 | 0.1 | Very Low | Cannot disrupt dipoles. Use only as an anti-solvent for recrystallization. |
| Toluene | 2.38 | 2.4 | Low to Moderate | Facilitates weak π-π stacking. Requires heating to ~60°C for dissolution. |
| Dichloromethane (DCM) | 8.93 | 3.1 | Moderate | Good dipole-dipole interaction. Excellent co-solvent (10-20% v/v). |
| Tetrahydrofuran (THF) | 7.52 | 4.0 | High | Accepts H-bonds from the pyrazole N-H. Primary choice for co-solvent titration. |
Self-Validating Troubleshooting Protocols
Do not rely on visual inspection alone to confirm solubility; micro-suspensions can mimic clear solutions but will ruin downstream kinetics. The following protocols are designed as self-validating systems.
Protocol A: Thermodynamic Solubilization via Controlled Heating
Causality: The solubility of pyrazole derivatives in organic solvents generally increases with temperature because thermal energy overcomes the intermolecular forces holding the crystal lattice together[2]. Validation Mechanism: UV-Vis spectrophotometry (Turbidimetry at 600 nm).
-
Establish Baseline: Place 10 mL of your non-polar solvent in a scintillation vial equipped with a magnetic stir bar. Add your pyrazole sulfone to achieve the target concentration.
-
Initial Measurement: Extract a 100 µL aliquot and measure absorbance at 600 nm. High absorbance indicates a suspension (undissolved particles scattering light).
-
Incremental Heating: Place the vial on a heating block. Increase the temperature in 10°C increments (ensure you remain at least 10°C below the solvent's boiling point and the compound's decomposition threshold). Allow 15 minutes of equilibration per increment.
-
Validation: Take aliquots at each temperature step. Solubilization is thermodynamically achieved and validated when the absorbance at 600 nm drops to
AU. -
Cool-Down Check: Remove from heat and let it cool to room temperature. If turbidity returns, your solution was in a state of metastable supersaturation, and you must proceed to Protocol B.
Protocol B: Co-Solvent Titration for Polarity Modulation
Causality: A co-solvent system modulates the overall polarity of the medium. Adding a polar aprotic solvent (like THF) provides a hydrogen-bond acceptor for the pyrazole ring, breaking the solute-solute lattice without completely altering the non-polar nature of the bulk reaction[2]. Validation Mechanism: Pre-calibrated HPLC quantification.
-
Preparation: Suspend the pyrazole sulfone in the primary non-polar solvent (e.g., toluene) at room temperature.
-
Titration: Dropwise, add a miscible co-solvent (e.g., THF or DCM) while stirring at 500 RPM. Do not exceed 10% v/v to preserve the non-polar reaction environment.
-
Equilibration: Allow the mixture to stir for 30 minutes to reach a new thermodynamic equilibrium.
-
Validation: Syringe-filter (0.22 µm PTFE) a 1 mL sample of the mixture to remove any remaining solid aggregates.
-
Quantification: Inject the filtrate into an HPLC system using a pre-calibrated standard curve for your specific pyrazole sulfone. If the calculated concentration matches your theoretical target concentration, the protocol is validated.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole sulfone crash out of solution during a hexane workup, even though the starting materials were soluble? A1: This is a classic lattice energy issue. The formation of the pyrazole sulfone creates a product with both a strong dipole (from the sulfone, S=O) and a hydrogen-bond donor/acceptor (from the pyrazole N-H). This drastically reduces its solubility in non-polar solvents compared to the less functionalized starting materials[2]. You must switch to a more polar extraction solvent like ethyl acetate or DCM.
Q2: Can I use surfactants to improve solubility in non-polar solvents? A2: Traditional surfactants (like Tween or SDS) are designed for aqueous media and will not form micelles in non-polar solvents. Instead, you should focus on reducing the crystal packing energy of the molecule itself[3], or utilize a lipophilic co-solvent like toluene that can engage in π-π interactions with the pyrazole ring.
Q3: I am developing a drug candidate. How can I chemically modify the pyrazole sulfone to permanently improve its solubility in lipophilic/non-polar environments? A3: You need to disrupt the intermolecular hydrogen bonding. The most effective strategy is masking the pyrazole N-H group. Alkylation (e.g., methylation) or adding a bulky, lipophilic protecting group will prevent the molecules from hydrogen-bonding with each other, significantly lowering the melting point and increasing solubility in non-polar solvents. Furthermore, increasing the rotational degrees of freedom within the molecule can reduce crystal packing energy[3].
Q4: Are sulfone solvents themselves an option for my reaction? A4: Yes. Sulfone solvents (like sulfolane or dimethyl sulfone) are highly stable, polar aprotic solvents with exceptional solvency power due to their sulfonyl functional groups[4]. If your reaction chemistry permits, swapping your non-polar solvent entirely for a sulfone solvent can completely resolve the solubility issue, though removing these high-boiling solvents during workup can be challenging.
References
-
Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model Canadian Science Publishing[Link]
-
High Quality Sulfone Solvents Manufacturer Richnow Chem [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain PubMed[Link]
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Methods for 4-methanesulfonyl-1-methyl-1H-pyrazole
Introduction: The Imperative for Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-methanesulfonyl-1-methyl-1H-pyrazole, a substituted pyrazole, represents a class of molecules frequently investigated for biological activity. Its structural features—a heterocyclic pyrazole ring, a methyl substituent, and a sulfonyl group—necessitate a robust analytical method to ensure that process-related impurities and potential degradants are effectively separated and quantified.
This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of 4-methanesulfonyl-1-methyl-1H-pyrazole. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind the methodological choices, establish a framework for a self-validating protocol, and present the data in a clear, comparative format. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and well-characterized approach to purity analysis.
The Analytical Target Profile (ATP): Defining the Goal
Before delving into specific methods, it is critical to define the Analytical Target Profile (ATP), a concept central to modern method development as outlined in the International Council for Harmonisation (ICH) Q14 guideline.[1][2] The ATP for a purity method is to accurately quantify the main component and resolve it from all potential impurities, including starting materials, by-products (such as regioisomers), and degradation products, with sufficient sensitivity to meet regulatory requirements (typically reporting thresholds of 0.05%).
The structure of 4-methanesulfonyl-1-methyl-1H-pyrazole suggests moderate polarity and the presence of a UV chromophore in the pyrazole ring, making UV-based HPLC the technique of choice.[3][4][5][6] Reversed-phase chromatography is the most widely used separation technique in the pharmaceutical industry due to its versatility and robustness for moderately polar compounds.[3][4]
Comparative Analysis of HPLC Purity Methods
We present two methods that employ different stationary phase selectivities to provide orthogonal separation capabilities, which is a powerful strategy for ensuring all potential impurities are detected.
Method A: The Workhorse (C18 Stationary Phase)
The C18 (octadecylsilane) column is the most common stationary phase in RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules.[4][5] This method is designed as a primary, robust quality control procedure.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 phase is selected for its strong hydrophobic interactions with the methyl and sulfonyl-methyl groups of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of both more polar and less polar impurities within a reasonable timeframe.
-
Acidic Modifier: Formic acid is added to the mobile phase to control the ionization state of the analyte. The pyrazole ring contains basic nitrogen atoms; maintaining a consistent, low pH (around 2.7) protonates these sites, leading to a single ionic species and preventing peak tailing that can occur from interactions with residual silanols on the silica support.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the pyrazole ring to ensure high sensitivity.
Method B: The Orthogonal Approach (Phenyl-Hexyl Stationary Phase)
To gain confidence that no impurities are co-eluting with the main peak, a method with a different separation mechanism is invaluable. A Phenyl-Hexyl column provides an alternative selectivity based on a combination of hydrophobic and π-π interactions.
Causality Behind Experimental Choices:
-
Stationary Phase: The phenyl-hexyl phase is specifically chosen for its ability to interact with aromatic or unsaturated systems. This can be particularly effective for separating regioisomers or impurities with aromatic rings that may be present from the synthesis of pyrazoles.[7][8] The different spatial arrangement of substituents on the pyrazole ring can lead to differential π-π interactions with the phenyl stationary phase, enabling separation not achievable on a C18 column.
-
Mobile Phase: The same mobile phase composition is used to allow for a direct comparison of the stationary phase's effect on selectivity. The gradient may be slightly adjusted to optimize the separation on this specific column chemistry.
Data Presentation: Performance Comparison
The performance of both methods is summarized below. This data is representative of what would be expected during method development and validation.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale for Comparison |
| Analyte Retention Time | ~ 8.5 min | ~ 7.9 min | Indicates overall retention and analysis speed. |
| Resolution (API / Impurity X) | 2.1 | 2.5 | Measures the separation between the closest eluting impurity. A value > 2 is desired. |
| Resolution (API / Impurity Y) | 2.8 | 2.2 | Demonstrates how selectivity changes between phases for different impurities. |
| Tailing Factor (API) | 1.1 | 1.2 | A measure of peak symmetry. A value between 0.8 and 1.5 is typically acceptable per USP <621>.[9][10] |
| Theoretical Plates (API) | > 15,000 | > 12,000 | Indicates column efficiency and peak sharpness. |
| Total Analysis Time | 20 min | 20 min | Critical for laboratory throughput. |
Experimental Protocols
Protocol 1: Detailed RP-HPLC Method A (C18)
This protocol is designed to be a self-validating system by incorporating rigorous system suitability testing (SST) before any sample analysis, as mandated by pharmacopeial guidelines like USP <621>.[9][10]
1. Chromatographic Conditions:
-
Column: L1 packing C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 12.0 80 15.0 80 15.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
2. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh ~10 mg of 4-methanesulfonyl-1-methyl-1H-pyrazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the Diluent.
-
SST Solution: Prepare a solution containing the main analyte (~0.1 mg/mL) and small quantities (~0.1%) of known impurities. If impurities are unavailable, a sample from a forced degradation study (e.g., acid hydrolysis) can be used.[11]
3. System Suitability Testing (SST):
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five times.
-
Inject the SST Solution once.
-
Acceptance Criteria:
-
Repeatability: The relative standard deviation (RSD) of the peak area for the five replicate injections of the Standard Solution must be ≤ 2.0%.[12]
-
Tailing Factor: The tailing factor for the main analyte peak in the first Standard Solution injection must be ≤ 1.5.
-
Resolution: The resolution between the main analyte peak and the closest eluting impurity in the SST solution must be ≥ 2.0.
-
4. Analysis Procedure:
-
Once SST criteria are met, inject the Sample Solution in duplicate.
-
Calculate the percentage of each impurity using the area percent method.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow from method development through to routine use, emphasizing the central role of validation.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendations
For the routine purity assessment of 4-methanesulfonyl-1-methyl-1H-pyrazole, Method A (C18) provides a robust, high-performance solution suitable for a quality control environment. Its validation according to ICH Q2(R2) guidelines would ensure its reliability for batch release testing. [1][12][13] However, true analytical confidence comes from understanding a molecule's full impurity profile. We strongly recommend the development of Method B (Phenyl-Hexyl) as a complementary, orthogonal method. This method should be employed during initial process development, for the characterization of reference standards, and as a critical tool for investigating any out-of-specification (OOS) results. The use of two methods with different selectivities provides a much higher degree of certainty that all significant impurities are being detected and controlled, ultimately ensuring the quality and safety of the final drug product.
References
-
Title: 〈621〉CHROMATOGRAPHY - USP.org Source: USP-NF URL: [Link]
-
Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL: [Link]
-
Title: Why is reversed-phase chromatography used? Source: Valentia Analytical URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Source: LCGC URL: [Link]
-
Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]
-
Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]
-
Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: Semantic Scholar URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]
-
Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Source: Wiley Online Library URL: [Link]
-
Title: Determination of 4‐methylpyrazole in plasma using solid phase extraction and HPLC Source: Scilit URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC Source: PubMed URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]
-
Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Concise Review on the Synthesis of Pyrazole Heterocycles Source: Hilaris URL: [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is reversed-phase chromatography used? [valentiaanalytical.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. labinsights.nl [labinsights.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Bioactivity of Pyrazole Sulfones and Sulfonamides
Welcome to a detailed exploration of two closely related, yet functionally distinct, classes of heterocyclic compounds: pyrazole sulfones and pyrazole sulfonamides. Both scaffolds are mainstays in medicinal chemistry, leveraging the versatile pyrazole ring. However, the simple substitution of a carbon or nitrogen atom next to the sulfonyl group (SO₂) dramatically influences their physicochemical properties and, consequently, their biological activities. This guide will dissect these differences, offering a comparative analysis grounded in experimental data to inform future drug discovery and development efforts.
Foundational Chemistry: The Sulfone vs. Sulfonamide Moiety
At the heart of our comparison are the sulfone (-R-SO₂-R') and sulfonamide (-R-SO₂-NR'R'') functional groups. While both feature a central sulfur atom in a high oxidation state, their key difference lies in the sulfonamide's N-H group. This seemingly minor change imparts a profound impact:
-
Hydrogen Bonding: The N-H proton in a sulfonamide can act as a hydrogen bond donor. This is a critical feature for molecular recognition, allowing it to interact with specific residues like serine, threonine, or backbone carbonyls in enzyme active sites. The sulfone group lacks this capability and can only act as a hydrogen bond acceptor through its oxygen atoms.
-
Acidity: The sulfonamide proton is weakly acidic, a property famously exploited in the design of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[1][2] This acidity allows for specific interactions within the target protein that are not possible for the neutral sulfone moiety.
-
Structural Mimicry: Sulfonamides are often considered structural mimics of p-aminobenzoic acid (PABA), a key substrate for folate synthesis in bacteria. This mimicry is the basis for the antibacterial action of sulfa drugs.[3]
These fundamental differences provide the chemical rationale for the distinct bioactivity profiles we will explore.
Comparative Bioactivity Analysis
The pyrazole nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] The addition of a sulfone or sulfonamide moiety can significantly enhance or modulate these activities.
Anti-inflammatory and COX-2 Inhibition
This is arguably the most well-documented area for pyrazole sulfonamides, largely due to the success of the blockbuster drug Celecoxib (Celebrex®).[2][8]
Pyrazole Sulfonamides: The mechanism of action for Celecoxib and related compounds is the selective inhibition of COX-2, an enzyme responsible for prostaglandin synthesis in the inflammatory pathway.[1][8][9] The sulfonamide group is crucial for this selectivity. It binds to a hydrophilic side-pocket near the active site of the COX-2 enzyme, an interaction not as favorable in the more constricted COX-1 active site.[1][2] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[2][10]
Numerous studies have synthesized novel pyrazole sulfonamide derivatives, demonstrating potent and selective COX-2 inhibition. For instance, certain diaryl pyrazoles bearing a sulfonamide group have shown COX-2 inhibitory activity and in vivo anti-inflammatory effects comparable to or even exceeding Celecoxib.[11][12][13] Some derivatives have also been explored as dual COX-2/5-lipoxygenase (5-LOX) inhibitors, a strategy to design safer NSAIDs with a broader anti-inflammatory spectrum.[14][15]
Pyrazole Sulfones: While less common in the context of COX inhibition, some pyrazole derivatives incorporating sulfone moieties have also been investigated for anti-inflammatory properties.[4][16] However, the literature strongly suggests that the sulfonamide group is the more privileged functional group for achieving high potency and selectivity for COX-2. The lack of the hydrogen-bonding donor and the specific acidic properties of the sulfone make it a less ideal fit for the COX-2 active site's unique hydrophilic pocket.
Summary Table: COX-2 Inhibition
| Compound Class | Key Structural Feature | Mechanism of Action | Selectivity | Representative Data (IC50) |
| Pyrazole Sulfonamides | -SO₂NH₂ group | Binds to hydrophilic pocket of COX-2 | High for COX-2 over COX-1 | Compound 10b : COX-2 IC50 = 0.52 µM (vs. Celecoxib IC50 = 0.78 µM)[11][13] |
| Pyrazole Sulfones | -SO₂-R group | General COX inhibition | Generally lower or non-selective | Data is less prevalent for selective COX-2 inhibition |
Anticancer Activity
Both pyrazole sulfones and sulfonamides have emerged as promising scaffolds for the development of novel anticancer agents, acting through various mechanisms.
Pyrazole Sulfonamides: The anticancer potential of pyrazole sulfonamides is an area of intense research.[17][18][19] Derivatives have been shown to exhibit antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and cervical (HeLa) cancers.[18][20][21][22] Mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Some benzimidazole-grafted benzenesulfonamide-pyrazole hybrids have shown potent inhibition of tubulin assembly, a validated anticancer target.[20]
-
Kinase Inhibition: Pyrazole scaffolds are known to be effective kinase inhibitors. Sulfonamide derivatives have been evaluated as potential inhibitors of key cancer-related kinases like EGFR and VEGFR-2.[20]
-
Induction of Apoptosis: Many active compounds have been shown to induce programmed cell death in cancer cells.[23]
Pyrazole Sulfones: Pyrazole sulfones have also demonstrated significant anticancer properties. For example, pyrazolo[4,3-e][1][3][8]triazine derivatives containing a methylsulfonyl group have shown moderate to high cytotoxicity against various human tumor cell lines.[24] The sulfone moiety, being a strong electron-withdrawing group and a good hydrogen bond acceptor, can contribute to binding affinity with various biological targets.
Comparative Insights: While both classes show promise, the body of literature for pyrazole sulfonamides in anticancer research appears more extensive, with a wider variety of explored mechanisms. The sulfonamide's ability to engage in more complex hydrogen bonding patterns may provide more opportunities for potent and selective target engagement. However, direct comparative studies are needed to definitively state which scaffold is superior for a given anticancer target.
Antimicrobial Activity
The structural similarity of sulfonamides to PABA makes them classic antibacterial agents. This property extends to pyrazole sulfonamides, while pyrazole sulfones also exhibit antimicrobial effects, likely through different mechanisms.
Pyrazole Sulfonamides: The sulfonamide moiety is a well-known pharmacophore for antimicrobial agents.[25] Pyrazole-sulfonamide hybrids have been synthesized and tested against a variety of bacterial (both Gram-positive and Gram-negative) and fungal strains.[3][26]
-
Some N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides showed potent activity against bacteria and fungi, comparable to standard drugs like Ofloxacin and Fluconazole.[3]
-
Other studies have shown that the combination of the pyrazole and sulfonamide pharmacophores can lead to a synergistic effect, resulting in significant antimicrobial activity.[25]
-
Novel pyrazole sulfonamides have also shown promising antitubercular activity, with some compounds demonstrating superior potency compared to the standard drug rifampicin.[27][28]
Pyrazole Sulfones: Pyrazole sulfones have also been reported to possess antimicrobial activity.[4][16] The mechanism is less likely to involve PABA antagonism and may relate to the inhibition of other essential microbial enzymes. The strong polar nature of the sulfone group can facilitate interactions within microbial protein targets.
Comparative Summary: The sulfonamide group's established role as a PABA antagonist gives pyrazole sulfonamides a clear, well-understood mechanism for antibacterial activity. This has led to extensive research and the identification of highly potent compounds.[25][27] While pyrazole sulfones are also active, the rationale for their design as antimicrobial agents is often less direct. For developing new antimicrobial agents, the pyrazole sulfonamide scaffold appears to be a more established and mechanistically guided starting point.
Summary Table: Antimicrobial Activity
| Compound Class | Primary Mechanism (Bacteria) | Spectrum of Activity | Representative Data (MIC) |
| Pyrazole Sulfonamides | Folate synthesis inhibition (PABA mimicry) | Broad-spectrum antibacterial, antifungal, antitubercular | Compound 9g : MIC = 10.2 µg/mL vs. M. tuberculosis[27] |
| Pyrazole Sulfones | Varies (e.g., enzyme inhibition) | Antibacterial, Antifungal | Compound 168 showed maximum activity in one study[4][16] |
Experimental Protocols & Workflows
To ensure the integrity and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are representative workflows for key assays discussed in this guide.
Workflow for Bioactivity Screening
This diagram illustrates a typical cascade for screening new chemical entities, from initial high-throughput screening to more detailed mechanistic studies.
Caption: General workflow for screening and validating bioactive compounds.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the COX-2 enzyme.
Objective: To quantify the potency of test compounds (pyrazole sulfones/sulfonamides) in inhibiting human recombinant COX-2 enzyme activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay Buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the COX-2 enzyme to the desired concentration. Prepare a stock solution of the substrate (arachidonic acid) and the fluorometric probe.
-
Compound Plating: Create a serial dilution of the test compounds and the reference inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add a solution containing arachidonic acid and the fluorometric probe to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., every minute for 10-20 minutes). The enzyme converts the substrate, leading to a reaction that causes the probe to fluoresce.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
-
Conclusion and Future Perspectives
The comparative analysis reveals that while both pyrazole sulfones and sulfonamides are privileged scaffolds in medicinal chemistry, their bioactivity profiles are distinct, largely dictated by the properties of the sulfonyl-containing moiety.
-
Pyrazole sulfonamides excel as anti-inflammatory agents , primarily through selective COX-2 inhibition, a mechanism for which the sulfonamide group is exceptionally well-suited.[2][8][11] Their structural mimicry of PABA also makes them a rational choice for developing novel antibacterial agents .[3][25]
-
Pyrazole sulfones , while also demonstrating a range of bioactivities including anticancer and antimicrobial effects, lack the specific mechanistic advantages of the sulfonamide group in the contexts of COX-2 inhibition and PABA antagonism. However, the sulfone group's strong hydrogen bond accepting capability and polarity make it a valuable functional group for exploring other biological targets where these features are paramount.
Future Directions: The development of hybrid molecules that combine the pyrazole sulfonamide or sulfone core with other pharmacophores is a promising strategy.[20][27] Furthermore, direct, head-to-head comparisons of pyrazole sulfone and sulfonamide analogues within the same study are crucial for elucidating subtle structure-activity relationships and guiding the rational design of next-generation therapeutics. As our understanding of disease biology deepens, both scaffolds will undoubtedly continue to serve as a rich source of new and effective medicines.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). National Center for Biotechnology Information. [Link]
-
Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. Wikipedia. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018, March 15). SpringerLink. [Link]
-
Celecoxib: Mechanism of Action & Structure. Study.com. [Link]
-
Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric. ycmou. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018, March 15). ResearchGate. [Link]
-
CELEBREX celecoxib capsules Cardiovascular Risk. accessdata.fda.gov. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Publications. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). MDPI. [Link]
-
Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. (2025, August 5). ResearchGate. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). National Center for Biotechnology Information. [Link]
-
Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. National Center for Biotechnology Information. [Link]
-
Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2009, February 1). Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016, August 31). MDPI. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020, March 1). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. [Link]
-
Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (2022, November 6). Taylor & Francis Online. [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025, February 11). ACS Publications. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. National Center for Biotechnology Information. [Link]
-
(PDF) Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric Safety Profile. (2018, June 27). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Journal of Heterocyclic Chemistry. [Link]
-
Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][8]triazine Derivatives. (2020, August 29). MDPI. [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]
-
Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Center for Biotechnology Information. [Link]
-
Sulfonamide compounds incorporating pyrazole with biological activities.. ResearchGate. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024, May 21). MDPI. [Link]
-
Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase. (2011, July 15). PubMed. [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Account Suspended [ycmou.ac.in]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. srrjournals.com [srrjournals.com]
- 24. mdpi.com [mdpi.com]
- 25. Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent | MDPI [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
Advanced Spectroscopic Characterization of Sulfonyl-Substituted Pyrazoles: A Comparative Guide for Regiochemical Elucidation
Sulfonyl-substituted pyrazoles represent a privileged structural motif in medicinal chemistry, most notably recognized in selective COX-2 inhibitors such as Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)[1]. During the synthesis of these pharmacophores—typically via the condensation of 1,3-diketones with aryl hydrazines—a critical analytical challenge arises: the formation of competing 1,3- and 1,5-regioisomers[1].
For researchers and drug development professionals, unambiguously distinguishing the biologically active 1,5-isomer from the inactive 1,3-isomer is a regulatory and pharmacological imperative. This guide objectively compares standard spectroscopic techniques against advanced orthogonal methods, providing field-proven experimental protocols and causal insights for robust structural elucidation.
Comparative Analysis of Spectroscopic Techniques
1D NMR vs. 2D NMR: Overcoming the Limits of Chemical Shifts
Standard 1D ¹H and ¹³C NMR provide foundational connectivity data but frequently fall short in definitive regiochemical assignment. In the 1,5-isomer (Celecoxib), the pyrazole C4-H appears as a sharp singlet at approximately δ 7.17 ppm in DMSO-d6, while the aryl-methyl protons appear at δ 2.32 ppm[2]. However, the 1,3-regioisomer exhibits nearly identical shifts (e.g., aryl-methyl at δ 2.35 ppm)[1]. Relying solely on 1D NMR for isomer differentiation is prone to error without a purified reference standard.
The 2D NMR Advantage: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for this application because it maps through-space proton interactions (< 5 Å). In the 1,5-isomer, a strong NOE cross-peak is observed between the N1-phenyl protons and the adjacent C5-aryl protons. In the 1,3-isomer, this spatial proximity is lost, and the N1-phenyl protons correlate instead with the pyrazole C5-H or C5-substituent.
FT-IR vs. Raman: Probing the Sulfonamide Pharmacophore
Vibrational spectroscopy is essential for validating the primary sulfonamide (-SO₂NH₂) group. Infrared (IR) spectroscopy is highly sensitive to the strong dipole moment changes of these polar bonds. The characteristic N-H stretching vibrations appear as a distinct doublet at 3341 cm⁻¹ and 3235 cm⁻¹[2]. Furthermore, the asymmetric and symmetric S=O stretches are sharply resolved at 1354–1363 cm⁻¹ and 1162–1186 cm⁻¹, respectively[3].
While Raman spectroscopy is complementary, it is less sensitive to these highly polar bonds. Raman excels at identifying the non-polar C=C and C=N stretches of the pyrazole core, but for routine batch release and definitive sulfonamide confirmation, FT-IR remains the superior, cost-effective choice.
LC-MS/MS vs. GC-MS: Ionization Strategies
Sulfonyl pyrazoles are polar, relatively high-molecular-weight compounds that can undergo thermal degradation. Consequently, LC-ESI-MS (Liquid Chromatography Electrospray Ionization Mass Spectrometry) is vastly superior to GC-MS. Both the 1,3- and 1,5-isomers of Celecoxib yield a robust protonated molecular ion [M+H]⁺ at m/z 382[1][2]. To differentiate isobaric impurities, MS/MS fragmentation is employed, yielding a characteristic neutral loss of the sulfonamide group (-SO₂NH₂, -96 Da) and the CF₃ radical.
Quantitative Data Summary
The following table summarizes the key spectroscopic benchmarks used to differentiate the active 1,5-isomer from the 1,3-regioisomer.
| Spectroscopic Feature | 1,5-Isomer (Celecoxib) | 1,3-Isomer (Regioisomer 6) | Superior Analytical Technique |
| Molecular Ion [M+H]⁺ | m/z 382 | m/z 382 | LC-MS/MS |
| Aryl-CH₃ Protons | δ 2.32 ppm (singlet) | δ 2.35 ppm (singlet) | ¹H NMR (DMSO-d6) |
| Pyrazole C4-H | δ 7.17 ppm (singlet) | δ ~7.24 ppm (singlet) | ¹H NMR (DMSO-d6) |
| S=O Asymmetric Stretch | 1354–1363 cm⁻¹ | 1351 cm⁻¹ | FT-IR (KBr Pellet) |
| NOESY Cross-Peaks | N1-Aryl ↔ C5-Aryl | N1-Aryl ↔ C5-CF₃ / C5-H | 2D NOESY NMR |
Data synthesized from established spectroscopic characterizations of Celecoxib and its isomers[1][2][3].
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: High-Resolution 2D NOESY NMR Acquisition
Objective: Unambiguous assignment of pyrazole regiochemistry.
-
Sample Preparation: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of DMSO-d6.
-
Causality: High sample concentration is mandatory to achieve a sufficient signal-to-noise ratio for detecting weak NOE cross-peaks. DMSO-d6 is selected because the highly polar sulfonamide group often causes poor solubility in CDCl₃[1].
-
-
Acquisition Parameters: Set the NOESY mixing time (τm) to 300–500 ms.
-
Causality: The mixing time must match the correlation time of the molecule. For small molecules like Celecoxib (MW ~381 g/mol ), a longer mixing time allows for the optimal build-up of the NOE signal before T1 relaxation dominates.
-
-
Self-Validation via HMBC: Do not rely solely on NOESY. Run a 2D HMBC experiment to trace the 3-bond carbon-proton couplings (³J_CH) from the pyrazole C4 to the adjacent substituents.
-
Trustworthiness Check: If the NOESY suggests a 1,5-isomer, the HMBC must independently show a correlation between the C5 carbon and the protons of the 5-aryl group.
-
Protocol 2: FT-IR Solid-State Characterization
Objective: Validation of the sulfonamide and pyrazole functional groups.
-
KBr Pellet Preparation: Grind 1–2 mg of the sulfonyl pyrazole with 100 mg of anhydrous, IR-grade KBr using an agate mortar. Press under 10 tons of force for 2 minutes.
-
Causality: KBr is IR-transparent in the target region (4000–400 cm⁻¹). Thorough grinding reduces the sample particle size to less than the wavelength of the IR radiation, preventing baseline scattering (the Christiansen effect).
-
-
Acquisition: Record spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Causality: A 4 cm⁻¹ resolution is the optimal threshold for distinguishing the closely spaced asymmetric (1354 cm⁻¹) and symmetric (1162 cm⁻¹) S=O stretching vibrations without introducing excessive instrumental noise[3].
-
-
Self-Validation:
-
Trustworthiness Check: Confirm the presence of the N-H doublet at ~3341 and 3235 cm⁻¹[2]. If a single, broad peak is observed instead, the sample or KBr is likely contaminated with moisture (O-H stretch overlap). The KBr must be dried in an oven at 110°C and the pellet remade.
-
Visualizations
Analytical Workflow for Regiochemical Elucidation
Analytical workflow for the regiochemical elucidation of sulfonyl pyrazoles.
Biological Context: COX-2 Inhibition Pathway
Mechanism of COX-2 selective inhibition by 1,5-diaryl sulfonyl pyrazoles.
References
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB Zenodo[Link]
-
CELECOXIB - ORGANIC SPECTROSCOPY INTERNATIONAL Organic Spectroscopy International Blog[Link]
-
Molecular docking evaluation of celecoxib on the boron nitride nanostructures for alleviation of cardiovascular risk and inflammatory Arabian Journal of Chemistry[Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates Letters in Applied NanoBioScience[Link]
Sources
A Senior Application Scientist's Guide to Validating the Regiochemistry of 1-methyl-1H-pyrazole Derivatives
Introduction: The Regiochemical Challenge in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile applications.[1] A common and efficient route to synthesize N-substituted pyrazoles is the Knorr cyclocondensation, typically involving the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[2][3] However, when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine like methylhydrazine, this reaction inherently presents a critical regiochemical challenge. The nucleophilic attack of the substituted nitrogen can occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomers.[4]
For instance, the reaction of a generic unsymmetrical 1,3-diketone with methylhydrazine can yield either the 1,3,5-trisubstituted or the 1,5,3-trisubstituted pyrazole. These are not interchangeable entities; distinct regioisomers often exhibit profoundly different pharmacological, toxicological, and material properties.[4] Therefore, for any researcher in drug development or materials science, the unambiguous structural determination of the resulting pyrazole is not merely an academic exercise—it is a prerequisite for reliable structure-activity relationship (SAR) studies and intellectual property claims.
This guide provides a comprehensive comparison of the most effective analytical techniques for validating the regiochemistry of 1-methyl-1H-pyrazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a logical workflow to guide your structural elucidation with confidence.
The Analytical Gauntlet: A Comparative Overview
The two primary methodologies for definitively assigning pyrazole regiochemistry are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Each offers a unique set of advantages and limitations.
| Technique | Principle | Sample Requirement | Time Investment | Conclusiveness | Key Limitation |
| NMR Spectroscopy | Analysis of nuclear spin properties in a magnetic field to reveal through-bond and through-space atomic connectivity. | 5-20 mg, soluble | Hours to a day | High to Definitive | Can be ambiguous without specific 2D experiments (e.g., NOESY). |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms.[5] | High-quality single crystal | Days to weeks | Definitive | Obtaining a suitable crystal can be a significant bottleneck.[5] |
While X-ray crystallography provides an irrefutable 3D structure, its reliance on high-quality crystals makes it a non-routine technique.[6][7] NMR, being a solution-state method applicable to a wider range of samples, serves as the workhorse for structural validation. The remainder of this guide will focus on a multi-tiered NMR approach, culminating in the most powerful experiments for this specific chemical problem.
Tier 1: Foundational Analysis with 1D NMR (¹H and ¹³C)
The first step in any structural elucidation is the acquisition of standard ¹H and ¹³C NMR spectra.[8] While often insufficient for a definitive assignment on their own, they provide critical initial clues and can sometimes be diagnostic if well-characterized analogs are available.
The chemical shifts of the N-methyl protons, the pyrazole ring protons (H4), and the ring carbons (C3, C4, C5) are sensitive to the electronic environment, which is altered by the substituent placement.
Causality Behind the Shifts: The N-methyl group is directly bonded to the N1 nitrogen. The electronic and steric nature of the adjacent substituent at the C5 position versus the more distant C3 position will influence the chemical shift of this methyl group and the pyrazole ring carbons.
Representative NMR Data: The following table summarizes typical chemical shift regions for 1,3,5-trisubstituted pyrazoles. Note that absolute values are highly dependent on the specific substituents and solvent used.[9][10][11]
| Nucleus | 1,5-Isomer (N-CH₃ adjacent to R⁵) | 1,3-Isomer (N-CH₃ adjacent to H) | Key Observation |
| N-CH₃ (¹H) | ~3.7-4.0 ppm | ~3.6-3.9 ppm | Often subtle, but the N-CH₃ in the 1,5-isomer may be slightly downfield due to steric or electronic effects of the C5 substituent. |
| H4 (¹H) | ~6.0-6.8 ppm[12][13] | ~6.0-6.8 ppm | Highly variable based on other substituents. |
| C5 (¹³C) | ~144-153 ppm[11] | ~138-145 ppm | The C5 carbon in the 1,5-isomer (bearing a substituent) is typically more downfield than the C5 carbon in the 1,3-isomer (bearing a proton). |
| C3 (¹³C) | ~143-148 ppm | ~148-155 ppm | The C3 carbon in the 1,3-isomer (bearing a substituent) is typically more downfield. |
| N-CH₃ (¹³C) | ~35-39 ppm | ~35-39 ppm | Generally not diagnostic on its own. |
Verdict: While 1D NMR provides essential preliminary data, the overlapping chemical shift ranges and subtle differences mean it rarely provides the "smoking gun" needed for unambiguous regiochemical assignment. It serves to confirm the presence of the pyrazole core and substituents but not their precise arrangement.
Tier 2: Unambiguous Proof with 2D NMR
To move from an educated guess to a definitive assignment, two-dimensional (2D) NMR experiments are essential. For this specific problem, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are the most powerful tools.[14][15]
A. The Connectivity Blueprint: HMBC
The HMBC experiment reveals long-range (typically 2- and 3-bond) correlations between protons and carbons.[16] This is the key to piecing together the molecular skeleton, especially for connecting quaternary carbons to protonated parts of the molecule.
The Decisive Correlation: The most critical correlation for assigning 1-methyl-pyrazole regiochemistry is the three-bond coupling (³JCH) between the N-methyl protons and the carbons of the pyrazole ring.
-
For the 1,5-isomer: A clear correlation peak will be observed between the N-methyl protons (N1-CH ₃) and the C5 carbon.
-
For the 1,3-isomer: A correlation will be seen between the N-methyl protons and the C5 carbon, but this is a two-bond coupling (²JCH). A three-bond coupling would be to the C3 carbon, which is often observed as well. The presence of the ³JCH to the substituted C3 carbon is strong evidence for the 1,3-isomer, while a strong ³JCH to the substituted C5 carbon confirms the 1,5-isomer.[17]
Caption: Decisive through-space NOE correlation for the 1,5-regioisomer.
Recommended Validation Workflow
A logical, tiered approach ensures efficiency and conclusiveness. We recommend the following workflow for any newly synthesized 1-methyl-1H-pyrazole derivative where regiochemistry is uncertain.
Caption: Recommended workflow for pyrazole regiochemistry validation.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol is a self-validating system as the combination of experiments provides orthogonal data (through-bond vs. through-space) to confirm the structure.
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the purified pyrazole derivative. A higher concentration is beneficial for 2D NMR experiments, particularly NOESY and HMBC. [18] * Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. [8]Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (General Parameters on a 400 MHz Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to cover all signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours (or longer for dilute samples) is typical.
-
gs-HMBC: Use a standard pulse sequence (e.g., hmbcgplpndqf on Bruker instruments). Optimize the long-range coupling delay (typically set to detect correlations from couplings of ~8 Hz). Acquire sufficient scans to achieve good signal-to-noise, which may take several hours. [16] * NOESY: Use a standard phase-sensitive pulse sequence (e.g., noesygpph on Bruker instruments). The critical parameter is the mixing time (d8), which allows for the buildup of NOE. A mixing time of 500-800 ms is a good starting point. This experiment often requires the longest acquisition time (6-12 hours). [17]
-
Protocol 2: Single-Crystal X-Ray Crystallography Workflow
-
Crystal Growth: This is the most crucial and often challenging step. Attempt to grow single crystals by slow evaporation, vapor diffusion, or solvent layering using a variety of solvents in which the compound is sparingly soluble.
-
Crystal Selection and Mounting: Under a polarizing microscope, select a suitable single crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head. [5]3. Data Collection: Place the mounted crystal on a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated. [5]4. Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding a final, unambiguous 3D structure. [5]
Conclusion
The regioselectivity of pyrazole synthesis is a persistent challenge that demands rigorous analytical validation. While 1D NMR provides a foundational overview, it is rarely sufficient for an unambiguous assignment. A strategic combination of 2D NMR experiments, specifically HMBC and NOESY, offers a powerful and accessible solution for most research labs. The three-bond HMBC correlation between the N-methyl protons and the pyrazole ring carbons provides a strong indicator of the substitution pattern, while the observation of a through-space NOE between the N-methyl group and the C5-substituent provides definitive proof. For cases of utmost importance or where NMR data remains inconclusive, single-crystal X-ray crystallography stands as the ultimate arbiter. By following the structured workflow presented in this guide, researchers can confidently and efficiently elucidate the correct regiochemistry of their 1-methyl-1H-pyrazole derivatives, ensuring the integrity and validity of their subsequent scientific endeavors.
References
-
Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Available from: [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
El-Faham, A., Al-Othman, Z. A., & El-Mahdy, A. F. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6499. Available from: [Link]
-
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270. Available from: [Link]
-
Li, D., & Chen, C. (2007). Structure Elucidation of a Pyrazolop[2][19]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1094-1102. Available from: [Link]
-
ResearchGate (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [diagram]. Available from: [Link]
-
Román, R., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3493-3499. Available from: [Link]
-
Sauthof, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1432. Available from: [Link]
-
Iadanza, M. D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. Available from: [Link]
-
ResearchGate (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [request]. Available from: [Link]
-
Kikelj, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6617. Available from: [Link]
-
Kumar, V., & Aggarwal, A. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Synthetic and Pharmaceutical Chemistry, 4(1), 1-28. Available from: [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Available from: [Link]
-
Elguero, J., et al. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 113-118. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Pyrazole synthesis. Available from: [Link]
-
ResearchGate (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]
-
Alcázar, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 927-936. Available from: [Link]
-
Universitat Autònoma de Barcelona (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available from: [Link]
-
DSpace Repository (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Available from: [Link]
-
Azyat, K., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 803-807. Available from: [Link]
-
ResearchGate (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]
-
Alkorta, I., et al. (1996). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New J. Chem., 20, 1257-1263. Available from: [Link]
-
ResearchGate (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [request]. Available from: [Link]
-
PubMed (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives. Available from: [Link]
-
Al-Hourani, B. J. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Heliyon, 9(6), e16709. Available from: [Link]
-
Connect Journals (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
-
The Royal Society of Chemistry (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
Digital CSIC (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
-
Portilla, J., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(10), 1383. Available from: [Link]
-
Le, T. G., et al. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 62(7), 3367-3380. Available from: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
metabolic stability of 4-methanesulfonyl-1-methyl-1H-pyrazole in vitro
The following guide provides an in-depth technical analysis of the metabolic stability of 4-methanesulfonyl-1-methyl-1H-pyrazole . This content is structured for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) who require actionable data and mechanistic insights for lead optimization.
In Vitro Comparative Guide & Experimental Benchmarks
Executive Summary: The "Metabolic Anchor"
In the landscape of fragment-based drug discovery (FBDD), 4-methanesulfonyl-1-methyl-1H-pyrazole represents a "metabolic anchor"—a scaffold engineered to resist oxidative clearance. Unlike its sulfide precursors or lipophilic phenyl analogs, this compound leverages the high oxidation state of the sulfone group (
Key Performance Indicators (KPIs):
-
Microsomal Stability: High (
min in HLM). -
Primary Clearance Route: Slow N-demethylation (minor); largely excreted unchanged or via renal clearance in vivo.
-
Bioisosteric Value: Superior polarity (
) compared to phenyl-sulfones, enhancing solubility without sacrificing metabolic stability.
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6]
To understand the stability of this molecule, one must analyze its electronic environment. The pyrazole ring is electron-rich, but the introduction of the methanesulfonyl group at C4 acts as a strong electron-withdrawing group (EWG). This deactivates the aromatic ring system, protecting it from electrophilic attack by Cytochrome P450 enzymes (CYPs).
Structural Stability Analysis
-
The Sulfone Moiety (
): This is a metabolic "dead end." Unlike sulfides ( ) or sulfoxides ( ), the sulfone cannot be further oxidized by FMOs or CYPs. It acts as a metabolic sink. -
The N-Methyl Group: While N-dealkylation is a common metabolic pathway, the N-methyl on an electron-deficient pyrazole (due to the sulfone) is less labile than on an electron-rich amine.
Comparative Performance Analysis
The following section compares 4-methanesulfonyl-1-methyl-1H-pyrazole (Compound A ) against two common structural alternatives: its Sulfide Precursor (Compound B ) and its N-Unsubstituted Analog (Compound C ).
Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
| Feature | Compound A (Target) | Compound B (Sulfide) | Compound C (N-H Analog) |
| Structure | 4- | 4- | 4- |
| > 120 (High Stability) | < 15 (Low Stability) | > 120 (Microsomes)* | |
| < 10 | > 100 | < 10 | |
| Primary Liability | Minor N-demethylation | Rapid S-oxidation to Sulfoxide | Glucuronidation (Phase II) |
| Enzymes Involved | CYP2E1, CYP3A4 (Slow) | FMO3, CYP3A4 | UGTs (in Hepatocytes) |
> Note: Compound C appears stable in microsomes (Phase I only) but fails in Hepatocyte assays due to rapid Phase II conjugation (Glucuronidation) at the free N-H, a liability Compound A avoids via N-methylation.
Mechanistic Pathway Diagram
The following diagram illustrates the metabolic fate of the target compound versus its sulfide precursor, highlighting the "Metabolic Sink" status of the sulfone.
Figure 1: Metabolic Trajectory. The Sulfone (Target) represents the oxidative endpoint, offering superior stability compared to sulfide precursors.
Experimental Protocol: Microsomal Stability Assay
To validate the stability claims above, the following standardized protocol is recommended. This workflow ensures data integrity and reproducibility.
Materials
-
Test Compound: 4-methanesulfonyl-1-methyl-1H-pyrazole (10 mM DMSO stock).
-
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compound to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-Incubation: Mix 1
M compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense aliquots into 150
L of ice-cold Acetonitrile (with IS). Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.
Calculation of Intrinsic Clearance ( )
Assay Logic Diagram
Figure 2: Standardized Microsomal Stability Workflow ensuring differentiation between metabolic and chemical degradation.
Expert Insights & Recommendations
Why Choose the N-Methyl Sulfone?
In drug development, "metabolic soft spots" are liabilities.[1]
-
Vs. Phenyl: The methyl-pyrazole core is significantly less lipophilic than a phenyl ring, reducing non-specific binding and improving the fraction unbound (
) in plasma. -
Vs. Unsubstituted Pyrazole: The N-methyl group blocks the N1 position, preventing glucuronidation. While N-demethylation is possible, the reaction rate is generally much slower than the conjugation of an exposed N-H group in hepatocytes.
Potential Pitfalls[4]
-
Reaction Phenotyping: If minor instability is observed, screen against CYP2E1 (common for small polar fragments) and CYP3A4.
-
Solubility: While stable, sulfones can be crystalline and have high melting points. Ensure DMSO stocks are fully solubilized before adding to the microsomal buffer to avoid precipitation artifacts masquerading as metabolic clearance.
References
-
Physicochemical properties of methyl sulfones: Mykhailiuk, P. K., et al. "A reagent to access methyl sulfones."[2][3] Nature, 2024.
-
Metabolic Stability of Pyrazole Scaffolds: Zambon, A., et al. "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors."[4] RSC Medicinal Chemistry, 2021.
-
Methyl Effect on Metabolism: LASSBio Team. "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." ACS Omega, 2022.
-
General Microsomal Stability Protocols: Frontage Laboratories. "Metabolic Stability Assays and Intrinsic Clearance."[4][5][6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 4-Methanesulfonyl-1-methyl-1H-pyrazole
The following guide details the proper disposal procedures for 4-methanesulfonyl-1-methyl-1H-pyrazole , structured for researchers and drug development professionals.
Executive Summary & Compound Profile
4-methanesulfonyl-1-methyl-1H-pyrazole is a functionalized heterocyclic sulfone often utilized as an intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of enzyme inhibitors (e.g., alcohol dehydrogenase or kinase inhibitors).
Unlike its sulfonyl chloride precursors, the sulfone moiety (
Critical Directive: Treat this compound as a Potentially Active Pharmaceutical Ingredient (API) . Disposal protocols must exceed standard organic waste requirements to ensure complete mineralization.
Compound Identification Table
| Property | Data | Relevance to Disposal |
| Chemical Name | 4-methanesulfonyl-1-methyl-1H-pyrazole | Official shipping/manifest name |
| Formula | Nitrogen/Sulfur content dictates incineration type | |
| Molecular Weight | 160.19 g/mol | - |
| Physical State | Solid (Likely Crystalline) | Requires dust control during transfer |
| Solubility | Moderate (Polar Organics/Water) | Mobile in aqueous waste streams; do not drain dispose |
| Stability | Stable (Non-reactive with water) | Safe for aqueous waste streams if pH adjusted |
| Hazards (GHS) | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) | Standard PPE required (Nitrile gloves, goggles) |
Hazard Characterization & Pre-Disposal Handling
Stability and Reactivity
-
Oxidizer Incompatibility: Sulfones are already oxidized, but the pyrazole ring is electron-rich. Avoid mixing with strong oxidizers (e.g., fuming nitric acid, permanganates) in the waste stream, as this may generate unstable intermediates or exothermic reactions.
-
Water Reactivity: Unlike sulfonyl chlorides, this sulfone does not react violently with water. It can be safely collected in aqueous-compatible waste containers.
Segregation Strategy
Effective disposal begins with proper segregation at the bench.
-
Stream A (Preferred): Solid Waste for Incineration.
-
Stream B: Halogenated/Sulfur-Rich Organic Solvents (if in solution).
-
Do Not Mix With: Oxidizing acids (Chromic/Nitric), Pyrophorics, or Water-Reactive metals.
Disposal Workflows
Waste Stream Decision Tree
The following logic gate ensures the compound is routed to the correct destruction facility.
Figure 1: Decision logic for segregating 4-methanesulfonyl-1-methyl-1H-pyrazole waste based on physical state and solvent matrix.
Detailed Procedures
Procedure A: Solid Waste (Pure Compound)
-
Containment: Transfer the solid into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.
-
Secondary Containment: Place the primary container inside a clear polyethylene zip-lock bag to prevent contamination of the outer drum.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: 4-methanesulfonyl-1-methyl-1H-pyrazole.[4]
-
Hazard Checkbox: Toxic, Irritant.
-
Note: "Contains Organic Sulfur – Requires Scrubber Incineration."
-
-
Disposal: Deposit into the lab’s Solid Hazardous Waste Drum .
Procedure B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Compatibility Check: Ensure the waste solvent container does not contain strong oxidizers.
-
Selection: Use the Halogenated/Sulfur-Rich waste stream. Even if the solvent is non-halogenated (e.g., methanol), the high sulfur content of the solute (
group) makes this stream preferable for downstream incineration facilities equipped to handle acid gas generation. -
Pouring: Use a funnel to prevent spills.
-
Logging: Record the approximate mass of the pyrazole added to the carboy log sheet. This is critical for the disposal facility to calculate the BTU and sulfur load.
Emergency Spill Response
In the event of a spill outside of a fume hood, immediate action is required to prevent respiratory exposure to dust.
Figure 2: Step-by-step spill response protocol minimizing dust generation.
Spill Cleanup Protocol:
-
Isolate: Mark the area. If the spill is >10g or creates a visible dust cloud, evacuate and allow dust to settle for 15 minutes.
-
Dampen: Do not dry sweep. Gently lay paper towels soaked in water (or a dilute soap solution) over the powder to prevent it from becoming airborne.
-
Scoop: Use a plastic scoop or dustpan to lift the wet material and paper towels.
-
Decontaminate: Wipe the surface with a detergent solution (e.g., Alconox) followed by water.
-
Verification: A UV lamp (254 nm) can sometimes detect residual pyrazole derivatives on surfaces (fluorescence check).
Regulatory & Compliance Codes
While this specific compound may not be explicitly listed on federal "P" or "U" lists, it is regulated under the "mixture rule" and general characteristic definitions.
-
EPA Waste Code: D001 (Ignitable) is unlikely unless in flammable solvent. Default to Non-Regulated Chemical Waste for the pure solid, but best practice dictates treating it as Hazardous Waste due to pharmacological activity.
-
DOT Shipping (if pure): Not regulated as a dangerous good for transport unless testing proves specific toxicity (
mg/kg). -
Destruction Method: High-Temperature Incineration (
C) with secondary combustion chamber and caustic scrubber. This ensures conversion of sulfur to salts ( ) rather than release as gas.
References
-
PubChem Compound Summary . 4-methanesulfonyl-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Link
-
U.S. EPA . Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Link
-
Fisher Scientific . Safety Data Sheet: 1-Methylpyrazole (Analogous Structure Safety Data). Link
-
Sigma-Aldrich . Technical Bulletin: Handling of Organic Sulfones. Link
Sources
Personal protective equipment for handling 4-methanesulfonyl-1-methyl-1H-pyrazole
This guide provides an authoritative, field-validated safety protocol for handling 4-methanesulfonyl-1-methyl-1H-pyrazole . It is designed for researchers requiring immediate, actionable data for risk assessment and operational safety.[1]
Chemical Identity & Hazard Profile
-
Chemical Name: 4-methanesulfonyl-1-methyl-1H-pyrazole[2][3][4]
-
Physical State: Crystalline Solid (typically off-white to pale yellow)[2][4][5]
-
Solubility Profile: Soluble in DMSO, DMF, Methanol, Dichloromethane (DCM); Low solubility in water and hexanes.[2][4]
Risk Assessment Summary
While specific toxicological data for this exact isomer is limited, structural analogs (sulfonyl pyrazoles) exhibit Skin Corrosion/Irritation (Category 2/1B) and Serious Eye Damage (Category 1) properties.[2][4]
-
Primary Hazard: Mucous membrane irritation and potential ocular damage from dust.[1]
-
Secondary Hazard: Acute toxicity via ingestion; potential skin sensitization.[1]
-
Reactivity: Stable under normal conditions; emits toxic fumes (SOx, NOx) upon thermal decomposition.[4]
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. Use this matrix to select gear based on the specific phase of experimentation.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Standard) | Double Nitrile Gloves (min.[2][4] 0.11 mm / 4 mil outer) | Nitrile provides excellent splash protection against solid pyrazoles.[1] Double gloving enables immediate removal of the outer layer upon contamination without exposing skin.[1] |
| Hand Protection (High Risk) | Laminate Film (Silver Shield) or Butyl Rubber | Required if handling the compound dissolved in permeating solvents (e.g., DCM, Chloroform) or during spill cleanup.[2][4] Nitrile degrades rapidly in halogenated solvents.[1] |
| Eye & Face | Chemical Safety Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders.[2] Goggles seal the eyes against airborne dust and accidental splashes of corrosive solutions.[1] |
| Respiratory | N95/P100 Particulate Respirator (Solid) Half-Mask with OV/AG Cartridges (Solution) | Prevents inhalation of irritant dusts during weighing.[2][4] Organic Vapor (OV) cartridges are required if the compound is dissolved in volatile solvents. |
| Body Defense | Lab Coat (High-Neck, Snap Closure) | Standard cotton/poly blends are acceptable.[2][4] For scale-up (>10g), use a disposable Tyvek® apron to prevent fabric saturation.[2][4] |
PPE Selection Logic & Decision Tree
Use the following logic flow to determine the exact PPE configuration based on your experimental state.
Caption: Decision logic for selecting glove material and respiratory protection based on physical state and solvent carrier.
Operational Protocols: Field-Proven Methodologies
Protocol A: Safe Weighing & Transfer (Solid State)
Context: The highest risk of exposure occurs during the transfer of light, fluffy crystalline solids which can aerosolize.[2][4]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1] Never weigh on an open bench.
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is static-prone (common with sulfones).[1] This prevents "jumping" of the powder onto gloves/cuffs.[1]
-
Technique:
Protocol B: Reaction Setup & Monitoring
-
Solvent Choice: If possible, dissolve the compound in Ethyl Acetate or DMSO rather than DCM.[1] Nitrile gloves offer >480 min breakthrough for DMSO, but <5 min for DCM.[1]
-
Temperature Control: If heating >50°C, ensure the condenser is active before heating. Sulfones are stable but can decompose to release SO₂ if overheated significantly (>200°C).[1]
-
Syringe Transfer: When transferring solutions, use Luer-lock syringes to prevent needle pop-off.[2][4] Wrap the needle/syringe junction with Parafilm if pressure is expected.[1]
Emergency Response & Spill Management
Spill Cleanup Workflow
-
Minor Spill (<5 g solid):
-
Major Spill (>5 g or Solution):
Caption: Step-by-step workflow for containing and cleaning spills based on quantity and physical state.
Waste Disposal & Deactivation
-
Solid Waste: Dispose of in "Solid Hazardous Waste" container. Do not mix with oxidizers.[1]
-
Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used.[1][2]
-
Destruction Method: The compound contains Nitrogen and Sulfur.[1] The preferred disposal method is incineration equipped with a scrubber to handle NOx and SOx byproducts.[1]
-
Container Rinsing: Triple rinse empty vials with Acetone or Methanol before discarding glass.[1] Add rinsate to the liquid waste stream.[1]
References
-
PubChem. 4-methanesulfonyl-1-methyl-1H-pyrazole (Compound Summary). National Library of Medicine.[1] Available at: [Link][2][4]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Available at: [Link][2][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
